4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Description
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Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c1-10-2-8-9-3(10)4(5,6)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDUWWNYQLJIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-50-0 | |
| Record name | 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making this triazole scaffold a valuable building block in the design of novel therapeutic agents. This document details two primary synthetic strategies, encompassing the construction of the core 3-(trifluoromethyl)-1,2,4-triazole ring system followed by regioselective N-methylation. Each section provides in-depth chemical reasoning, step-by-step experimental protocols, and characterization data to ensure scientific integrity and practical applicability for professionals in the field.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. The incorporation of a trifluoromethyl (CF₃) moiety into organic molecules can profoundly influence their physicochemical and biological properties. The high electronegativity and lipophilicity of the CF₃ group often lead to enhanced metabolic stability, improved binding affinity to biological targets, and increased cell membrane permeability. Consequently, the synthesis of trifluoromethyl-substituted heterocycles, such as this compound, is of paramount importance for the development of next-generation pharmaceuticals.
This guide delineates robust and reproducible synthetic methodologies for this compound, focusing on the underlying chemical principles that govern reaction outcomes. The presented strategies are designed to be both efficient and scalable, providing a solid foundation for further research and development.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the target compound is presented below for reference.
| Property | Value | Source |
| CAS Number | 1227465-50-0 | [1][2][3] |
| Molecular Formula | C₄H₄F₃N₃ | [3] |
| Molecular Weight | 151.09 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CN1C=NN=C1C(F)(F)F | [3] |
Synthetic Strategies
The synthesis of this compound is most effectively approached through a two-stage process:
-
Formation of the 3-(Trifluoromethyl)-1H-1,2,4-triazole Core: This initial step focuses on constructing the fundamental heterocyclic ring with the trifluoromethyl substituent at the 3-position.
-
Regioselective N-Methylation: The second stage involves the introduction of a methyl group onto the N4 nitrogen atom of the pre-formed triazole ring.
The following sections will elaborate on specific protocols for each of these stages.
Part 1: Synthesis of the 3-(Trifluoromethyl)-1H-1,2,4-triazole Intermediate
The synthesis of the 3-(trifluoromethyl)-1H-1,2,4-triazole intermediate is a critical first step. Several methods have been reported for the construction of the 3-trifluoromethyl-1,2,4-triazole ring system.[4][5][6] A robust and accessible method involves the cyclization of a suitable acyclic precursor. One such method is the reaction of trifluoroacetic anhydride with thiosemicarbazide, followed by oxidative desulfurization.
Reaction Pathway: Trifluoroacetic Anhydride and Thiosemicarbazide Route
This pathway offers a straightforward approach utilizing commercially available starting materials. The reaction proceeds through the formation of an N-acylthiosemicarbazide intermediate, which then undergoes cyclization and subsequent desulfurization to yield the desired triazole.
Caption: Synthetic pathway for 3-(Trifluoromethyl)-1H-1,2,4-triazole.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-1,2,4-triazole
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Ethanol
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiosemicarbazide (1.0 eq) in pyridine at 0 °C. Add trifluoroacetic anhydride (1.1 eq) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4 hours.
-
Cyclization: To the reaction mixture, add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 6 hours.
-
Acidification and Isolation of Thiol Intermediate: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3. The resulting precipitate, 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, is collected by vacuum filtration, washed with cold water, and dried.
-
Oxidative Desulfurization: Suspend the dried triazole-thiol intermediate in ethanol. Add 30% hydrogen peroxide (3.0 eq) dropwise at room temperature. The reaction is exothermic and should be controlled with an ice bath. Stir the mixture for 12 hours at room temperature.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-(trifluoromethyl)-1H-1,2,4-triazole.
Part 2: Regioselective N-Methylation
The final step in the synthesis is the introduction of a methyl group at the N4 position of the 3-(trifluoromethyl)-1H-1,2,4-triazole. The regioselectivity of this alkylation is a critical consideration, as methylation can potentially occur at the N1, N2, or N4 positions. The electronic nature of the trifluoromethyl group influences the nucleophilicity of the different nitrogen atoms in the triazole ring.
Reaction Pathway: N4-Methylation
The methylation is typically achieved using a suitable methylating agent in the presence of a base. The choice of base and solvent can significantly impact the regioselectivity of the reaction.
Sources
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- 6. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes fundamental chemical data with practical experimental insights. We will explore the compound's structural identity, core physicochemical characteristics, and analytical profile. The narrative emphasizes the causal relationship between the molecule's structure—specifically the 1,2,4-triazole core and the trifluoromethyl substituent—and its observable properties. Detailed, field-proven protocols for the determination of key parameters are provided, underscoring the principles of scientific integrity and experimental validation.
Introduction: The Significance of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its robust chemical stability and versatile biological activity.[1] This five-membered heterocycle is a key pharmacophore in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding, its dipole character, and its structural rigidity, which facilitate high-affinity interactions with biological targets.[2] The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating electronic properties. The combination of these two motifs in this compound creates a molecule of significant interest as a building block for novel therapeutics.[3]
Understanding the fundamental physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development, influencing everything from reaction kinetics to formulation and bioavailability. This guide serves to elucidate these essential characteristics.
Chemical Identity and Structural Features
The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by the following identifiers:
| Identifier | Value | Source |
| IUPAC Name | 4-methyl-3-(trifluoromethyl)-1,2,4-triazole | Fluorochem[4] |
| CAS Number | 1227465-50-0 | Fluorochem[4] |
| Molecular Formula | C₄H₄F₃N₃ | Fluorochem[4] |
| Molecular Weight | 151.09 g/mol | Fluorochem[4] |
| Canonical SMILES | CN1C=NN=C1C(F)(F)F | Fluorochem[4] |
| InChI Key | XEDUWWNYQLJIJX-UHFFFAOYSA-N | Fluorochem[4] |
Structural Analysis: The molecule consists of a 1,2,4-triazole ring methylated at the N4 position. The C3 position is substituted with a trifluoromethyl group. This specific arrangement has profound implications for its properties:
-
1,2,4-Triazole Core: Provides polarity and sites for hydrogen bond acceptance at the N1 and N2 atoms. The ring system is aromatic and planar.
-
N4-Methyl Group: This substitution prevents N-H tautomerism, locking the molecule into the 4H-1,2,4-triazole form. It also adds a small degree of lipophilicity.
-
C3-Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF₃ substituent significantly influences the electron density of the triazole ring, impacting its basicity. It is also highly lipophilic, which is expected to dominate the molecule's overall solubility and partitioning behavior.
Core Physicochemical Properties: A Quantitative Overview
While extensive experimental data for this specific compound is not widely published, we can deduce its expected properties based on established chemical principles and data from analogous structures.
| Property | Expected Value / Observation | Rationale & Significance |
| Physical Form | White to off-white solid | Consistent with similar substituted triazoles.[5] |
| Melting Point | Data not available. | Expected to be a crystalline solid with a defined melting point, likely above 100 °C. The precise value is a key indicator of purity. |
| Boiling Point | Data not available. | High, with probable decomposition before boiling at atmospheric pressure, typical for heterocyclic compounds of this mass. |
| Solubility | Low in water; Soluble in polar organic solvents (e.g., Methanol, Acetone, DMSO). | The polar triazole ring offers some affinity for polar solvents, but the highly lipophilic -CF₃ group is expected to significantly reduce aqueous solubility.[6] Good organic solvent solubility is critical for its use in synthetic reactions. |
| Lipophilicity (logP) | Estimated > 1.0 | The parent compound, 4-methyl-4H-1,2,4-triazole, has a calculated logP of -0.185.[7] The addition of a -CF₃ group (a fragment with a high lipophilic contribution) will substantially increase the logP, making the molecule more lipid-soluble. This is a crucial parameter for predicting blood-brain barrier permeability and cell membrane penetration.[8] |
| Acidity/Basicity (pKa) | Weakly basic. | The parent 1,2,4-triazole is amphoteric, with a pKa of 2.45 for the conjugate acid.[9] The strong electron-withdrawing effect of the -CF₃ group will significantly reduce the basicity of the N1 and N2 lone pairs, resulting in a pKa for the conjugate acid that is likely less than 1. |
Analytical and Spectroscopic Profile
Characterization and quality control are paramount. The following analytical techniques are essential for confirming the identity, structure, and purity of this compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of non-volatile organic compounds. A reverse-phase method provides excellent resolution and reproducibility.
Protocol: Purity Determination by RP-HPLC
-
Rationale: This method separates the target analyte from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The UV detector is suitable as the triazole ring is a chromophore.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
Column: C18 stationary phase (e.g., SinoChrom ODS-BP, 4.6 × 200 mm, 5 µm).[10]
-
-
Mobile Phase Preparation:
-
Prepare Solvent A: HPLC-grade Water.
-
Prepare Solvent B: HPLC-grade Methanol or Acetonitrile.
-
A typical starting condition is an isocratic mobile phase of Methanol/Water (e.g., 90/10, v/v).[10] The ratio should be optimized to achieve a retention time of 3-10 minutes for the main peak.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Ensure complete dissolution, using sonication if necessary.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 240 nm (or an optimal wavelength determined by UV scan).[10]
-
-
Validation & Analysis:
-
Perform a blank injection (mobile phase only) to identify system peaks.
-
Inject the sample and integrate all peaks.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
System Trustworthiness: The method's reliability is confirmed by sharp, symmetrical peak shapes and a stable baseline.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Two distinct singlets are expected: one for the triazole ring proton (C5-H) and one for the N-methyl protons (N-CH₃). The chemical shifts will be influenced by the solvent and the electronic environment.
-
¹³C NMR: Signals corresponding to the N-methyl carbon, the two triazole ring carbons, and the trifluoromethyl carbon are expected. The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).
-
¹⁹F NMR: A single, sharp singlet is expected, as the three fluorine atoms of the -CF₃ group are chemically equivalent. This is a highly diagnostic signal for confirming the presence of the trifluoromethyl group.
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include C-H stretching for the methyl and aromatic protons, C=N and N=N stretching within the triazole ring, and, most diagnostically, very strong C-F stretching bands typically found in the 1100-1300 cm⁻¹ region.[11]
Key Experimental Workflows
The following sections provide detailed, step-by-step protocols for determining critical physicochemical parameters.
Workflow: Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.
Caption: Workflow for determining melting point via the capillary method.
Workflow: Octanol-Water Partition Coefficient (LogP) Determination
Objective: To quantify the lipophilicity of the compound, a critical parameter for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The Shake-Flask method is the gold standard.
Caption: Workflow for LogP determination using the Shake-Flask method.
Safety and Handling
Based on available supplier data, this compound should be handled with appropriate precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area or chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
This compound is a heterocyclic compound whose physicochemical properties are dictated by the interplay between its polar triazole core and its lipophilic, electron-withdrawing trifluoromethyl group. This results in a molecule that is expected to be a solid with low aqueous solubility, moderate-to-high lipophilicity (logP), and weak basicity. These characteristics make it a valuable and versatile building block in synthetic and medicinal chemistry. The analytical and experimental protocols outlined in this guide provide a robust framework for its characterization, ensuring data integrity and facilitating its application in the development of next-generation chemical entities.
References
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PubChem. (n.d.). 3-(Trifluoromethyl)-1H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved January 21, 2026, from [Link]
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SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved January 21, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 4H-1,2,4-Triazole, 4-methyl- (CAS 10570-40-8). Retrieved January 21, 2026, from [Link]
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IndiaMART. (n.d.). 1,2,4-triazole Products. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a trifluoromethyl group onto the 4-methylated-1,2,4-triazole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This document details the structural information, proposed synthesis, spectral characteristics, chemical reactivity, and potential applications of this molecule, serving as a vital resource for researchers engaged in the design and development of novel chemical entities.
Introduction: The Scientific Rationale
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups. The introduction of a trifluoromethyl (CF3) group can profoundly and beneficially alter the properties of a parent molecule.[2][3] The CF3 group is known to increase metabolic stability by blocking sites of oxidation, enhance lipophilicity which can improve cell permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[4] The combination of the 1,2,4-triazole nucleus with a trifluoromethyl substituent, and further functionalization with a methyl group at the N4 position, results in a molecule with a unique profile, poised for exploration in various scientific domains.
Structural and Physicochemical Properties
This compound is a five-membered aromatic heterocycle. The key structural and physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1227465-50-0 | |
| Molecular Formula | C4H4F3N3 | |
| Molecular Weight | 151.09 g/mol | |
| Canonical SMILES | CN1C=NN=C1C(F)(F)F | |
| InChI Key | XEDUWWNYQLJIJX-UHFFFAOYSA-N | |
| Purity | Typically >95% | |
| Predicted XlogP | 0.3 |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in readily available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of trifluoromethyl-substituted 1,2,4-triazoles and subsequent N-alkylation.[5][6] The proposed synthesis involves a two-step process: first, the formation of the 3-(trifluoromethyl)-1H-1,2,4-triazole ring, followed by the regioselective methylation at the N4 position.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Part 1: Synthesis of 3-(Trifluoromethyl)-1H-1,2,4-triazole
This step is based on the cyclization of an appropriate amidrazone with trifluoroacetic anhydride.[5]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amidrazone in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)-1H-1,2,4-triazole.
Part 2: N-Methylation to Yield this compound
This step involves the deprotonation of the triazole NH followed by reaction with a methylating agent.[7][8]
-
Deprotonation: Dissolve the crude 3-(trifluoromethyl)-1H-1,2,4-triazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Methylation: After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (CH3I, 1.2 equivalents), dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent. The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectral Data and Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its spectral characteristics can be reliably predicted based on the known properties of the trifluoromethyl group and the 4-methyl-1,2,4-triazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl protons (N-CH₃) would likely appear in the range of 3.5-4.0 ppm. Another singlet for the C5-H of the triazole ring should be observed further downfield, typically in the region of 8.0-8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon (around 30-35 ppm), the two triazole ring carbons (C3 and C5), and the carbon of the trifluoromethyl group. The C3 carbon, attached to the electron-withdrawing CF₃ group, is expected to be significantly deshielded and appear in the range of 150-160 ppm. The C5 carbon will likely resonate around 140-150 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of 115-125 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single sharp singlet for the three equivalent fluorine atoms of the CF₃ group, likely in the range of -60 to -70 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the triazole ring and the substituents.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H (triazole ring) |
| 2980-2850 | C-H stretching | Methyl group (CH₃) |
| 1600-1450 | C=N and N=N stretching | 1,2,4-Triazole ring |
| 1300-1100 | C-F stretching | Trifluoromethyl group (CF₃) |
The C-F stretching bands of the trifluoromethyl group are typically strong and can be a key diagnostic feature in the IR spectrum.[9][10] The triazole ring vibrations also give rise to a series of characteristic bands.[11][12]
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 151 would be expected. The fragmentation pattern is likely to involve the loss of the trifluoromethyl group ([M-CF₃]⁺ at m/z 82) and cleavage of the triazole ring.[13][14] Common fragmentation pathways for 1,2,4-triazoles include the loss of N₂ and HCN.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-deficient triazole ring, the strongly electron-withdrawing trifluoromethyl group, and the N-methyl group.
Caption: Key reactivity aspects of this compound.
-
Electrophilic Substitution: The 1,2,4-triazole ring is inherently electron-deficient, and this character is further amplified by the presence of the trifluoromethyl group. Consequently, electrophilic aromatic substitution on the triazole ring is generally difficult and requires harsh conditions.[15]
-
Nucleophilic Substitution: The C5 position of the triazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the trifluoromethyl group at C3.[16] Halogenation at the C5 position, if achievable, would provide a handle for introducing various nucleophiles.
-
Reactivity of the Trifluoromethyl Group: The CF₃ group is generally stable to many reaction conditions.[17] However, under specific circumstances, such as with strong nucleophiles and in the presence of a suitable activating group, it can undergo transformations.
-
N-Methyl Group: The methyl group at the N4 position is generally unreactive, but it can influence the overall electronic properties and steric environment of the molecule.
Potential Applications
The unique combination of the 1,2,4-triazole scaffold and the trifluoromethyl group suggests a broad range of potential applications for this compound.
-
Medicinal Chemistry: Trifluoromethylated triazoles are of great interest in drug discovery.[2][18] They have been investigated for a variety of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] This molecule could serve as a key building block for the synthesis of more complex drug candidates.
-
Agrochemicals: Many successful fungicides and herbicides contain the 1,2,4-triazole moiety. The introduction of a trifluoromethyl group can enhance the efficacy and metabolic stability of these agrochemicals.[19]
-
Materials Science: Functionalized triazoles have been explored for their applications in materials science, including as corrosion inhibitors and as components of organic light-emitting diodes (OLEDs) and other electronic materials.[19] The electronic properties of this compound make it a candidate for further investigation in these areas.
Safety and Handling
Based on the available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place.
It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a fascinating molecule with a rich potential for discovery in various scientific fields. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The predictable spectral and reactivity profile, combined with the promising applications of this class of compounds, makes it an attractive target for further research and development. This technical guide serves as a foundational resource to stimulate and support future investigations into this and related trifluoromethylated triazoles.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes expected spectroscopic characteristics based on foundational principles and data from closely related structural analogs. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into the causality behind experimental choices and the interpretation of spectral data. This document is intended to serve as a robust reference for the structural elucidation and quality control of this compound and similar fluorinated heterocyclic systems.
Introduction: The Significance of a Fluorinated Triazole
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents exhibiting antimicrobial, antifungal, and anticancer properties. The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The -CF₃ group's strong electron-withdrawing nature can significantly modulate the electronic properties of the heterocyclic ring, influencing its reactivity and intermolecular interactions. This compound, with its specific substitution pattern, represents a key building block for the synthesis of novel therapeutic candidates and functional materials. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic signature.
Methodologies: The Rationale Behind Spectroscopic Analysis
The structural elucidation of a novel or synthesized organic molecule is a systematic process of piecing together evidence from various analytical techniques. The choice of spectroscopy methods is dictated by the need to unambiguously determine the molecular formula, connectivity of atoms, and the electronic environment of different functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.[1][2] It relies on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, a phenomenon known as resonance. The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.[3][4] For this compound, a suite of NMR experiments is essential:
-
¹H NMR: To identify and quantify the hydrogen atoms.
-
¹³C NMR: To map the carbon skeleton of the molecule.
-
¹⁹F NMR: Crucial for directly observing the trifluoromethyl group, given that ¹⁹F is a highly sensitive, 100% abundant nucleus.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[7] When a molecule is ionized, it often breaks apart into smaller, characteristic fragments. By analyzing the masses of these fragments, the original structure can be deduced.[8] For this triazole derivative, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable techniques.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule. Different types of bonds (e.g., C-H, C=N, C-N) absorb infrared radiation at specific frequencies. An IR spectrum provides a "fingerprint" of the functional groups present in the molecule.[9] While it may not provide the detailed connectivity information of NMR, it is a rapid and simple method to confirm the presence of key structural motifs.[10]
Experimental Protocols & Workflows
The following sections describe standardized protocols for acquiring high-quality spectroscopic data for small organic molecules like this compound.
NMR Data Acquisition
A standard workflow for NMR analysis is depicted below. The choice of a deuterated solvent is critical to avoid large solvent signals obscuring the analyte's peaks; Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[11]
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Background Scan: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Sample Scan: The infrared spectrum of the sample is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Expected Spectroscopic Profile of this compound
The following data is predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
Caption: Structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.5 | Singlet (s) | 1H | H-5 (Triazole ring proton) | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift. Its exact position is influenced by the adjacent nitrogen atoms. |
| ~ 3.8 - 4.2 | Singlet (s) | 3H | N-CH₃ (Methyl protons) | The methyl group attached to the nitrogen atom is expected to appear as a singlet in this region. Data for similar 4-alkyl-4H-1,2,4-triazoles show N-CH₂ signals around 4.0-4.3 ppm, suggesting the N-CH₃ will be slightly upfield.[12] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display four signals, one for each unique carbon atom. The trifluoromethyl group will have a significant effect on the chemical shifts of the carbons it is attached to and will also cause splitting of their signals due to C-F coupling.[13]
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~ 145 - 150 | Quartet (q, ²JCF ≈ 35-40 Hz) | C-3 (Triazole ring) | This carbon is directly attached to the electron-withdrawing -CF₃ group and three nitrogen atoms, causing it to be significantly deshielded. It will appear as a quartet due to two-bond coupling with the three fluorine atoms. |
| ~ 140 - 145 | Singlet (s) | C-5 (Triazole ring) | This is the CH carbon of the triazole ring. Its chemical shift is typical for sp² carbons in electron-deficient heterocyclic systems. |
| ~ 115 - 125 | Quartet (q, ¹JCF ≈ 270-280 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself will have a characteristic chemical shift and a very large one-bond coupling constant with the fluorine atoms. |
| ~ 30 - 35 | Singlet (s) | N-CH₃ | The N-methyl carbon is expected in the typical range for sp³ carbons attached to nitrogen. |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a direct and unambiguous way to confirm the presence and electronic environment of the trifluoromethyl group.[5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ -60 to -65 | Singlet (s) | 3F | -CF₃ | Trifluoromethyl groups attached to sp² carbons in heterocyclic rings typically resonate in this region relative to the standard CFCl₃. The absence of nearby protons or other fluorine atoms should result in a singlet.[14] |
Mass Spectrometry (MS)
The mass spectrum provides the molecular weight and fragmentation pattern. The exact mass can be confirmed using high-resolution mass spectrometry (HRMS).
| m/z Value | Interpretation | Rationale |
| 151 | Molecular Ion [M]⁺• | This corresponds to the exact molecular weight of C₄H₄F₃N₃. The intensity of this peak will depend on the ionization method and energy. |
| 132 | [M - F]⁺ | Loss of a single fluorine atom is a possible initial fragmentation step. |
| 82 | [M - CF₃]⁺ | Cleavage of the C-C bond between the triazole ring and the trifluoromethyl group is a likely and significant fragmentation pathway.[8] |
| 69 | [CF₃]⁺ | The trifluoromethyl cation itself is a stable fragment and is often observed. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups and the triazole ring structure.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety | Rationale |
| ~ 3100 - 3150 | C-H stretching | Aromatic C-H (on triazole ring) | This region is characteristic of sp² C-H stretching vibrations.[15] |
| ~ 2900 - 3000 | C-H stretching | Aliphatic C-H (in methyl group) | Typical stretching frequencies for sp³ C-H bonds. |
| ~ 1500 - 1600 | C=N stretching | Triazole ring | The stretching vibrations of the C=N and N=N bonds within the heterocyclic ring appear in this region.[16] |
| ~ 1400 - 1480 | C-N stretching | Triazole ring | Characteristic stretching vibrations for the C-N bonds within the ring system.[10] |
| ~ 1100 - 1300 | C-F stretching | Trifluoromethyl group | This region is dominated by strong, characteristic absorption bands due to the C-F bond stretching vibrations of the -CF₃ group. |
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, MS, and IR spectroscopy. While direct, published experimental data is scarce, a robust and reliable spectroscopic profile can be predicted based on established principles and data from analogous structures. The ¹H and ¹³C NMR spectra confirm the core carbon-hydrogen framework, while the ¹⁹F NMR provides an unmistakable signature for the trifluoromethyl group. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, and IR spectroscopy verifies the presence of key functional groups. This guide provides researchers with a foundational understanding and a set of expected data to aid in the synthesis, identification, and quality control of this important fluorinated heterocycle.
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Technical Guide to the ¹H NMR Spectrum of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. Given the specificity of this molecule, this document focuses on the theoretical prediction of its ¹H NMR spectrum, grounded in fundamental principles and data from analogous structures. It outlines the structural features influencing the spectrum, predicts the chemical shift, multiplicity, and integration of the proton signals, and provides a detailed, field-tested protocol for experimental acquisition and data processing. This whitepaper serves as a predictive blueprint for researchers engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring structural verification through robust NMR spectroscopy.
Introduction: Structural Elucidation of a Novel Heterocycle
This compound is a heterocyclic compound featuring a five-membered triazole ring substituted with a methyl group at the N4 position and a trifluoromethyl (-CF₃) group at the C3 position. The unique electronic environment created by the aromatic triazole ring and the powerful electron-withdrawing nature of the -CF₃ group makes NMR spectroscopy an indispensable tool for its structural confirmation and purity assessment.
¹H NMR spectroscopy provides critical information about the chemical environment of protons within a molecule.[1] By analyzing the chemical shift, signal multiplicity (splitting pattern), and integration (signal area), one can confirm the connectivity and electronic nature of the molecular structure. For a novel or specialized compound like this compound, a predictive understanding of its spectrum is the first step in targeted synthesis and characterization.
Theoretical ¹H NMR Spectral Analysis
A predictive analysis of the ¹H NMR spectrum is based on the molecule's distinct proton environments.
Diagram: Molecular Structure
Caption: Molecular structure of this compound.
Proton Environments and Signal Prediction
The structure of this compound contains two distinct sets of protons:
-
The N-methyl (N-CH₃) protons: Three equivalent protons on the methyl group attached to the N4 nitrogen.
-
The C5-H proton: A single proton attached to the C5 carbon of the triazole ring.
This leads to the prediction of two unique signals in the ¹H NMR spectrum.
Predicted Chemical Shifts (δ)
-
N-CH₃ Signal: The chemical shift of a methyl group attached to a nitrogen within a heterocyclic ring is influenced by the ring's aromaticity and the electronic effects of other substituents. In related 5-methyl-4H-1,2,4-triazole structures, the methyl signal appears around 2.3 ppm.[2] However, the C3 position in our target molecule is substituted with a trifluoromethyl (-CF₃) group, which is a potent electron-withdrawing group. This deshielding effect will draw electron density away from the triazole ring and, consequently, from the N-methyl group. Maximum deshielding has been observed in other heterocyclic systems when a trifluoromethyl group is introduced.[3] Therefore, the N-CH₃ signal is predicted to be downfield (at a higher ppm value) compared to simpler methyl-triazoles.
-
Predicted δ (N-CH₃): ~3.5 - 4.0 ppm
-
-
C5-H Signal: The proton directly attached to the triazole ring is in an electron-deficient environment due to the electronegativity of the adjacent nitrogen atoms. This typically places its chemical shift in the aromatic/heteroaromatic region. The strong deshielding influence of the adjacent -CF₃ group will further shift this proton signal significantly downfield.
-
Predicted δ (C5-H): ~8.0 - 8.5 ppm
-
Predicted Multiplicity and Integration
-
N-CH₃ Signal: The protons of the methyl group have no adjacent protons to couple with (the neighboring atom is nitrogen). Therefore, this signal will appear as a singlet (s) .[4]
-
C5-H Signal: This single proton has no neighboring protons and will also appear as a singlet (s) .
-
Integration: The relative area under each peak corresponds to the number of protons it represents.[4] The ratio of the integrals for the N-CH₃ signal to the C5-H signal will be 3:1 .
Summary of Predicted Spectral Data
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H |
| C5-H | 8.0 - 8.5 | Singlet (s) | 1H |
Recommended Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous sample preparation and optimized instrument parameters.[5]
Step-by-Step Sample Preparation
-
Compound Weighing: Accurately weigh 5-10 mg of the synthesized this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual peak at ~7.26 ppm. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference for calibrating the chemical shift scale to 0.00 ppm. Many commercially available deuterated solvents already contain TMS.
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a clean 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz to 600 MHz NMR spectrometer. For small molecules, a single scan may be sufficient if the sample is concentrated, but multiple scans improve the signal-to-noise ratio.[6][7]
| Parameter | Recommended Value | Rationale |
| Spectrometer Freq. | ≥ 400 MHz | Higher fields provide better signal dispersion and resolution.[8] |
| Pulse Angle | 30° - 45° | A smaller flip angle allows for a shorter relaxation delay, speeding up the experiment.[6] |
| Acquisition Time (AQ) | 2.0 - 4.0 seconds | Sufficient time to allow the FID (Free Induction Decay) to decay, ensuring good resolution.[6][7] |
| Relaxation Delay (D1) | 1.0 - 2.0 seconds | Allows for partial T1 relaxation between scans, crucial for accurate integration.[6] |
| Number of Scans (NS) | 8 - 16 | Averages out random noise, improving the signal-to-noise ratio. |
| Spectral Width (SW) | 0 - 12 ppm | Covers the typical range for organic molecules. |
Data Processing and Interpretation Workflow
Raw NMR data (the FID) must be mathematically processed to generate the final frequency-domain spectrum.[9]
Diagram: NMR Data Workflow
Caption: Standard workflow from sample preparation to final spectral analysis.
Step-by-Step Data Processing
Modern NMR software (e.g., MestReNova, TopSpin) automates much of this process.[10]
-
Fourier Transformation (FT): The raw time-domain FID signal is converted into a frequency-domain spectrum.
-
Phase Correction: The phases of the peaks are adjusted manually or automatically so that all peaks are positive and have a symmetrical, absorptive Lorentzian shape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used.
-
Integration: The area under each signal is calculated. The integral of one of the signals (e.g., the C5-H singlet) is normalized to its expected proton count (1H), and the software will automatically scale the other integrals relative to this reference.
Interpreting the Final Spectrum
The processed spectrum should display two sharp singlets. The downfield singlet at ~8.0-8.5 ppm should integrate to 1 proton, confirming the C5-H. The upfield singlet at ~3.5-4.0 ppm should integrate to 3 protons, confirming the N-CH₃ group. The absence of other signals (aside from solvent or known impurities) would indicate a high-purity sample. The observed chemical shifts, multiplicities, and integration ratios should align with the predictions in Table 1 to provide definitive structural confirmation of this compound.
Conclusion
¹H NMR spectroscopy is a powerful and essential technique for the structural verification of this compound. Through a predictive analysis based on established principles of chemical shifts and substituent effects, the spectrum is expected to show two distinct singlets: one at approximately 3.5-4.0 ppm (N-CH₃) and another at 8.0-8.5 ppm (C5-H), with an integration ratio of 3:1. This technical guide provides the theoretical foundation and a robust experimental and processing workflow for researchers to successfully acquire, analyze, and interpret the ¹H NMR spectrum, ensuring the unambiguous characterization of this novel fluorinated heterocycle.
References
-
Gfeller, D., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Available at: [Link]
-
Khan, I., & Siddiqui, I. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. JOURNAL OF ADVANCES IN CHEMISTRY. Available at: [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Available at: [Link]
-
Lindon, J. C., & Ferrige, A. G. (2009). NMR Data Processing. Encyclopedia of Magnetic Resonance. Available at: [Link]
-
Howe, P. W. A., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. Available at: [Link]
-
Navarro-Vázquez, A., et al. (2013). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. Chemistry – A European Journal. Available at: [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]
-
Basu, A., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]
-
Korovina, N. (2022). How to process 1H NMR data using Mnova. YouTube. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Chem 346 1H NMR Data Reporting Guide. Available at: [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]
-
Singh, R., et al. (2015). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]
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- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
"mass spectrometry of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole"
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The 1,2,4-triazole core is a foundational moiety in a multitude of bioactive compounds, making the robust characterization of its derivatives essential for drug development and metabolic studies.[1][2] This document, intended for researchers and drug development professionals, details the foundational principles, experimental protocols, and expected fragmentation patterns for this specific molecule using complementary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By elucidating the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for achieving accurate structural elucidation and molecular weight confirmation.
Introduction
The Analyte: this compound
This compound (CAS 1227465-50-0) is a five-membered heterocyclic compound featuring a 1,2,4-triazole ring.[3][4] The structure is characterized by a methyl group substitution at the N4 position and a trifluoromethyl group at the C3 position. The trifluoromethyl group, a common bioisostere, significantly influences the molecule's electronic properties and metabolic stability, while the triazole scaffold is recognized for a wide spectrum of biological activities.[5][6] A precise understanding of its structure and behavior under mass spectrometric conditions is paramount for its application and study.
Chemical Structure and Properties:
The Critical Role of Mass Spectrometry
Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification and structural characterization of novel chemical entities. For a molecule like this compound, MS provides two complementary pieces of information:
-
Molecular Weight Confirmation: Soft ionization techniques like ESI deliver an accurate mass of the intact molecule, typically as a protonated species ([M+H]⁺), confirming its elemental composition.[7][8]
-
Structural Elucidation: Hard ionization techniques like EI, or fragmentation induced in tandem mass spectrometry (MS/MS), generate a reproducible pattern of fragment ions.[1] This "fingerprint" reveals the molecule's substructures and connectivity, allowing for definitive identification. The fragmentation of the 1,2,4-triazole ring is known to be complex and highly dependent on its substituents.[1][9]
Foundational Principles of Ionization for Triazole Analysis
The selection of an appropriate ionization technique is the most critical decision in designing a mass spectrometric experiment. For comprehensive analysis of our target compound, a dual-pronged approach using both EI and ESI is recommended to leverage their distinct advantages.
Electron Ionization (EI)
EI is a high-energy, gas-phase ionization technique. A beam of 70 eV electrons bombards the analyte, causing the ejection of an electron to form a radical cation (M•⁺). The significant excess energy deposited into this molecular ion leads to extensive and reproducible fragmentation.
-
Expertise & Causality: For a relatively small and potentially volatile molecule like this compound, EI coupled with Gas Chromatography (GC-MS) is ideal for generating a detailed structural fingerprint. The resulting mass spectrum can be used for library matching and provides clear evidence of the compound's constituent parts, such as the methyl and trifluoromethyl groups, and the characteristic cleavages of the triazole ring.[2][10]
Electrospray Ionization (ESI)
ESI is a soft ionization technique that generates ions from a liquid solution.[7] A high voltage is applied to a liquid stream, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.
-
Expertise & Causality: ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Its strength lies in its ability to confirm the molecular weight of the analyte with high confidence, as the molecular ion is almost always observed.[7] While a single-stage ESI-MS spectrum provides little structural data, coupling it with tandem mass spectrometry (ESI-MS/MS) allows for controlled fragmentation through Collision-Induced Dissociation (CID). By varying the collision energy, we can systematically deconstruct the molecule, providing fragmentation data that is complementary to that from EI.[1]
Experimental Design & Protocols
The following protocols are designed as self-validating systems, providing a clear and logical workflow for the analysis of this compound.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound.
-
Solubilization: Dissolve the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution for GC-MS: Dilute the stock solution with Ethyl Acetate to a final concentration of 10-50 µg/mL. Ethyl Acetate is a common and effective solvent for GC injection.
-
Working Solution for LC-MS: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL. The inclusion of formic acid is crucial as it provides a source of protons to facilitate efficient protonation in positive-ion ESI.[7]
GC-EI-MS Protocol
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD).
-
Methodology:
-
GC Column: Use a standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness HP-5MS or equivalent.
-
Injection: Inject 1 µL of the working solution in splitless mode.
-
Injector Temperature: Set to 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40–300.
-
-
LC-ESI-MS/MS Protocol
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Thermo Q Exactive Quadrupole-Orbitrap or Sciex QTRAP).[11]
-
Methodology:
-
LC Column: Use a C18 reversed-phase column, such as a 100 mm x 2.1 mm, 1.8 µm particle size column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
LC Gradient:
-
0-2 min: 5% B.
-
2-10 min: Linear gradient from 5% to 95% B.
-
10-12 min: Hold at 95% B.
-
12-12.1 min: Return to 5% B.
-
12.1-15 min: Re-equilibrate at 5% B.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 4000 V.[1]
-
Source Temperature: 350 °C.
-
Full MS Scan Range: m/z 50–300.
-
MS/MS: Perform product ion scans on the protonated precursor ion (m/z 152.04). Use a normalized collision energy (NCE) ramp (e.g., 15, 25, 40 eV) to observe low- and high-energy fragments.
-
-
Data Interpretation: Predicted Spectra and Fragmentation Pathways
A thorough analysis of the mass spectra requires an understanding of the likely fragmentation pathways, which are dictated by the molecule's structure.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 1227465-50-0 | [3][12] |
| Molecular Formula | C₄H₄F₃N₃ | [4] |
| Monoisotopic Mass | 151.0357 u | Calculated |
| Nominal Mass | 151 u | Calculated |
| [M+H]⁺ Mass | 152.0435 u | Calculated |
Predicted EI-MS Spectrum and Fragmentation
Under high-energy EI conditions, the molecular ion (M•⁺ at m/z 151) is expected to be observed, followed by a cascade of fragmentation events. The stability of the aromatic triazole ring suggests it may remain intact in several key fragments.
Key Predicted Fragmentation Pathways (EI):
-
Loss of Methyl Radical: A primary fragmentation is the loss of the N4-methyl group to form a stable ion at m/z 136 .
-
Loss of Trifluoromethyl Radical: Cleavage of the C-C bond can lead to the loss of •CF₃, resulting in an ion at m/z 82 .
-
Ring Cleavage - Loss of N₂: A characteristic fragmentation of triazoles is the expulsion of a neutral nitrogen molecule, leading to a radical cation at m/z 123 .[1][10]
-
Ring Cleavage - Loss of HCN: Another common pathway for the triazole ring is the loss of hydrogen cyanide, which could occur after initial fragmentation, yielding various smaller ions.[1]
Caption: Predicted major ESI-MS/MS fragmentation pathways for the target analyte.
Summary of Predicted Key Ions
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |
| EI | 151 | 136 | •CH₃ |
| EI | 151 | 82 | •CF₃ |
| EI | 151 | 123 | N₂ |
| ESI-MS/MS | 152 | 132 | HF |
| ESI-MS/MS | 152 | 125 | HCN |
| ESI-MS/MS | 152 | 94 | CH₃N₃ |
Workflow for Structural Validation
A robust workflow combines both GC-EI-MS and LC-ESI-MS/MS to provide orthogonal data that, when combined, offers unambiguous structural confirmation.
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Introduction: Unveiling the Physicochemical Landscape of a Novel Triazole Derivative
An In-Depth Technical Guide to the Solubility and Stability of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
This compound is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. The unique combination of a methylated triazole ring and a trifluoromethyl group imparts distinct electronic and steric properties that can influence its biological activity and, critically, its physicochemical behavior.[1][2] The trifluoromethyl group is known to significantly alter properties such as lipophilicity, metabolic stability, and binding affinity, making a thorough understanding of the molecule's fundamental characteristics essential for its development.[1][2]
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As a self-validating system of protocols, this document is designed for researchers, scientists, and drug development professionals to establish a robust physicochemical profile of this and similar novel chemical entities. We will delve into the causality behind experimental choices, ensuring a blend of theoretical grounding and practical application.
Part 1: Solubility Profiling: A Gateway to Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) or an agrochemical active ingredient is a critical determinant of its bioavailability and formulation feasibility. The presence of the trifluoromethyl group is anticipated to increase the lipophilicity of the molecule, potentially leading to poor aqueous solubility.[1] A comprehensive solubility profile across a range of solvents with varying polarities is therefore imperative.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to achieve equilibrium between the dissolved and undissolved solute, providing a definitive measure of solubility in a given solvent at a specific temperature.
Experimental Protocol:
-
Solvent Selection: A panel of solvents should be chosen to cover a wide range of polarities. A recommended set is provided in the table below.
-
Sample Preparation: Add an excess of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient duration to reach equilibrium. A preliminary kinetic study can determine the time to equilibrium, but 24-48 hours is typical.
-
Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared in each solvent to ensure accurate quantification.
Data Presentation: Solubility Profile
The quantitative solubility data should be summarized in a clear and concise table.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Water | 10.2 | To be determined | To be determined |
| Methanol | 5.1 | To be determined | To be determined |
| Ethanol | 4.3 | To be determined | To be determined |
| Isopropanol | 3.9 | To be determined | To be determined |
| Acetonitrile | 5.8 | To be determined | To be determined |
| Acetone | 5.1 | To be determined | To be determined |
| Ethyl Acetate | 4.4 | To be determined | To be determined |
| Dichloromethane | 3.1 | To be determined | To be determined |
| n-Hexane | 0.1 | To be determined | To be determined |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment: Ensuring Integrity and Shelf-Life
The stability of a molecule is paramount for its safe and effective use. Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods. The 1,2,4-triazole ring, while generally stable, can be susceptible to degradation under harsh conditions.[3][4]
Forced Degradation Protocol
Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N and 1 N HCl and incubate at elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N and 1 N NaOH and incubate at elevated temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: Dilute the stock solution with water and incubate at elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Photolytic Degradation: Expose the solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation (Solid State): Store the solid compound in a temperature-controlled oven (e.g., 60°C, 80°C) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 72 h | 60°C | To be determined | To be determined |
| 1 N HCl | 72 h | 60°C | To be determined | To be determined |
| 0.1 N NaOH | 72 h | 60°C | To be determined | To be determined |
| 1 N NaOH | 72 h | 60°C | To be determined | To be determined |
| Water | 72 h | 60°C | To be determined | To be determined |
| 3% H₂O₂ | 24 h | RT | To be determined | To be determined |
| Photolysis (UV/Vis) | 7 days | RT | To be determined | To be determined |
| Thermal (Solid) | 14 days | 80°C | To be determined | To be determined |
Visualization: Forced Degradation Study Design
Sources
An Investigative Guide to the Potential Biological Activities of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The strategic introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's therapeutic potential by improving metabolic stability, membrane permeability, and binding affinity.[3][4] This guide outlines a comprehensive investigative strategy to elucidate the potential biological activities of a novel, under-explored compound: 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. We hypothesize that the unique combination of the 4-methyl and 3-trifluoromethyl substituents on the 4H-1,2,4-triazole framework renders this molecule a prime candidate for screening against fungal, bacterial, and cancerous targets. This document provides the scientific rationale, detailed experimental workflows, and step-by-step protocols to systematically evaluate its therapeutic promise for researchers and drug development professionals.
Introduction: Rationale for Investigation
The 1,2,4-Triazole Scaffold: A Cornerstone of Modern Therapeutics
The five-membered 1,2,4-triazole ring is an essential pharmacophore, prized for its favorable physicochemical properties, including its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability.[1] This heterocycle is a key structural component in a wide array of therapeutic agents, demonstrating its versatility and clinical significance across different disease areas. Notable examples include the antifungal agents fluconazole and itraconazole and the anticancer drug letrozole.[1][5]
The Trifluoromethyl Group: An Amplifier of Bioactivity
Fluorine chemistry has become indispensable in drug design. The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for various functional groups. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's pharmacokinetic and pharmacodynamic profiles.[3][4] The inclusion of a CF3 group has been shown to enhance the efficacy of many triazole-based compounds, making it a logical choice for designing novel therapeutic candidates.
The Target Molecule: this compound
The specific compound, this compound, combines the proven 1,2,4-triazole core with the bioactivity-enhancing CF3 group. The N4-methylation distinguishes it from other isomers and may influence its binding selectivity and metabolic fate. While direct biological data on this exact molecule is scarce, its structural alerts strongly suggest potential efficacy in well-established areas for trifluoromethylated triazoles. Plausible synthetic routes involve the cyclization of trifluoroacetimidohydrazides or related precursors.[6][7] This guide proposes a structured, multi-pronged screening approach to unlock its potential.
Proposed Areas of Biological Investigation
Based on the extensive literature on related compounds, we propose a hierarchical screening cascade focusing on three primary areas: antifungal, antibacterial, and anticancer activities.
Potential Antifungal Activity
Causality for Investigation: The 1,2,4-triazole core is the foundation of the "azole" class of antifungal drugs, which are mainstays in treating systemic mycoses.[8] Their primary mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. The disruption of this pathway leads to a toxic accumulation of sterol intermediates and compromises fungal cell membrane integrity. Many potent triazole antifungals feature halogenated substituents.[8] Therefore, evaluating our target molecule for CYP51 inhibition and broad-spectrum antifungal activity is a logical first step.
Experimental Workflow for Antifungal Evaluation:
Caption: Workflow for assessing the antifungal potential of the target compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC).[9]
-
Inoculum Preparation: Prepare fungal suspensions of pathogenic strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) in RPMI-1640 medium, adjusting the concentration to approximately 1-5 x 10³ colony-forming units (CFU)/mL.[10]
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). Ensure the final DMSO concentration is non-inhibitory (<1%).
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungi with no compound) and a negative control (medium only). Use Fluconazole as a standard reference drug.[9]
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥80%) compared to the positive control.[9]
Data Presentation: Hypothetical Antifungal Activity
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 2 | 1 |
| Cryptococcus neoformans (H99) | 0.5 | 4 |
| Aspergillus fumigatus (ATCC 204305) | 8 | 16 |
| Fluconazole-Resistant C. albicans | 4 | >64 |
Potential Antibacterial Activity
Causality for Investigation: While less prominent than their antifungal applications, 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of pathogens, including multidrug-resistant strains.[11][12][13] The incorporation of trifluoromethyl phenyl moieties has been linked to excellent activity against both Gram-positive and Gram-negative bacteria.[11] Therefore, a broad-spectrum antibacterial screen is a worthwhile endeavor.
Experimental Workflow for Antibacterial Evaluation:
Caption: Workflow for assessing the antibacterial potential of the target compound.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[11]
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.
-
Compound Dilution: Prepare two-fold serial dilutions of the target compound in a 96-well plate as described in Protocol 1. Use a relevant antibiotic like Ciprofloxacin or Chloramphenicol as a positive control.[4][11]
-
Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation & Incubation: Add the bacterial suspension to the wells and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Hypothetical Antibacterial Activity
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.5 |
| Bacillus subtilis (ATCC 6633) | 8 | 0.25 |
| Escherichia coli (ATCC 25922) | 32 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | 0.5 |
| MRSA (ATCC 43300) | 8 | 4 |
Potential Anticancer Activity
Causality for Investigation: A growing body of evidence highlights the anticancer properties of 1,2,4-triazole derivatives.[14][15] Compounds bearing trifluoromethyl groups have demonstrated potent cytotoxicity against various human cancer cell lines, including breast, colon, and lung cancer.[3][4] The proposed mechanisms are diverse, ranging from kinase inhibition to disruption of tubulin polymerization and aromatase inhibition.[1][5] An initial screen for general cytotoxicity against a panel of cancer cell lines is therefore highly justified.
Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for assessing the anticancer potential of the target compound.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, HCT116 colon, A549 lung) into 96-well plates at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the target compound for 48-72 hours. Use Doxorubicin as a standard chemotherapeutic agent.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, by plotting a dose-response curve.
Data Presentation: Hypothetical Anticancer Activity
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 0.8 |
| HCT116 | Colon Carcinoma | 8.9 | 0.5 |
| A549 | Lung Carcinoma | 15.4 | 1.2 |
| MRC-5 | Normal Lung Fibroblast | >50 | 2.5 |
Conclusion and Future Directions
This guide presents a structured, evidence-based framework for the initial biological evaluation of this compound. The proposed workflows in antifungal, antibacterial, and anticancer screening are designed to efficiently identify and validate potential therapeutic activities. Positive results, such as potent MIC or IC50 values, should trigger progression to more advanced, mechanism-focused studies as outlined.
Future work should focus on lead optimization to improve potency and selectivity, followed by in vivo efficacy studies in relevant animal models for any validated activities. Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling will also be critical for advancing this promising scaffold toward a preclinical drug candidate.
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Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Trifluoromethyl-Substituted 1,2,4-Triazoles
The 1,2,4-triazole ring is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This five-membered heterocyclic system, with its unique arrangement of three nitrogen atoms, is a bioisostere for amide and ester groups, offering a stable and rigid scaffold capable of engaging in crucial hydrogen bonding and dipole interactions with biological targets.[3][4] Its presence is integral to a wide array of clinically significant drugs, including the antifungal agent fluconazole, the anti-HIV drug maraviroc, and the anti-diabetic sitagliptin.[1] Beyond medicine, 1,2,4-triazole derivatives are prominent as fungicides and herbicides in crop protection.[1][5]
The strategic incorporation of a trifluoromethyl (CF₃) group onto this privileged scaffold has emerged as a powerful strategy in drug design and materials science. The CF₃ group is renowned for its ability to profoundly modulate the physicochemical and pharmacological properties of a parent molecule.[6] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[6][7] This guide provides a comprehensive literature review of trifluoromethyl-substituted 1,2,4-triazoles, detailing their synthesis, exploring their applications, and providing actionable protocols for their preparation.
Synthetic Methodologies: Accessing the Trifluoromethyl-1,2,4-Triazole Core
The synthesis of trifluoromethyl-substituted 1,2,4-triazoles has seen significant advancements, moving from traditional methods that often required harsh conditions to more efficient, mild, and regioselective strategies.[6] The primary challenge lies in the controlled introduction of the CF₃ group and the regioselective construction of the triazole ring. Methodologies can be broadly categorized based on the position of the trifluoromethyl substituent.
Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles
The 5-substituted isomers are frequently accessed via cycloaddition reactions that build the triazole ring.
1. Photocatalytic [3+2] Cycloaddition:
A modern and efficient approach involves the visible-light-mediated photocatalytic [3+2] cyclization.[1] This method leverages the generation of a trifluorodiazoethyl radical from a stable hypervalent iodine(III) reagent. The radical then engages in a cycloaddition with imines (N-benzylidenealkylamines) to construct the 5-trifluoromethyl-1,2,4-triazole ring system.
-
Causality: The use of photoredox catalysis allows the reaction to proceed under exceptionally mild conditions (room temperature, visible light), which preserves sensitive functional groups and broadens the substrate scope. This approach avoids the need for high temperatures or harsh reagents, making it highly valuable for late-stage functionalization of complex molecules.[1]
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Methodological & Application
Application Notes and Protocols for Antifungal Screening of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Introduction
The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This, coupled with the limited arsenal of effective and safe antifungal agents, necessitates the urgent discovery and development of novel therapeutics.[1] The triazole class of antifungals has been a cornerstone in the management of invasive fungal infections for decades.[2][3] Their primary mechanism of action involves the inhibition of cytochrome P450-dependent 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[2][4] Disruption of this pathway leads to a compromised cell membrane integrity and ultimately, fungal cell death.[4][5]
This document provides a comprehensive guide for the preliminary in vitro antifungal screening of a novel investigational compound, 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole . The inclusion of a trifluoromethyl group is a strategic design element, as fluorine substitution has been shown to enhance the biological activity and physicochemical properties of many pharmaceuticals, including antifungal agents.[6][7][8] These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's antifungal potential and its preliminary safety profile.
Compound Profile: this compound
| Property | Data/Information | Source/Justification |
| IUPAC Name | This compound | N/A |
| CAS Number | 1227465-50-0 | [9][10] |
| Molecular Formula | C₄H₄F₃N₃ | [11] |
| Molecular Weight | 167.10 g/mol | Calculated |
| Structure | ![]() | Publicly available chemical structure |
| Predicted Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility may be limited. | Based on the general properties of similar heterocyclic compounds.[12] |
| Handling & Storage | Store in a cool, dry place, protected from light. Handle with appropriate personal protective equipment (PPE). | Standard laboratory practice for investigational compounds. |
Anticipated Mechanism of Action
Based on its structural similarity to other triazole antifungals, it is hypothesized that this compound will act as an inhibitor of fungal cytochrome P450 14α-demethylase (CYP51).[2] The triazole nitrogen atom is expected to bind to the heme iron in the active site of the enzyme, while the substituted phenyl ring interacts with the protein's hydrophobic pocket. This inhibition disrupts ergosterol synthesis, a critical component of the fungal cell membrane.[4]
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
This method provides a qualitative assessment of antifungal activity.
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal strains
-
Sterile saline (0.85%)
-
Forceps
-
Incubator (35°C)
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound dissolved in a volatile solvent. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.1.
-
Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Disk Application: Aseptically place the impregnated disks onto the agar surface using forceps. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Part 2: In Vitro Cytotoxicity Screening
It is crucial to assess the potential toxicity of the investigational compound to mammalian cells to determine its selectivity for fungal cells. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. [2][13]
Materials:
-
Test compound
-
Mammalian cell line (e.g., HepG2 - human liver cancer cell line, HEK293 - human embryonic kidney cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sterile 96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test wells).
-
Incubation: Incubate the plates for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
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"anticancer activity of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole derivatives"
An in-depth guide to the preclinical evaluation of novel 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole derivatives as potential anticancer agents.
Introduction
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structure, featuring three nitrogen atoms, allows for diverse interactions with biological targets, often through hydrogen bonding, which can enhance pharmacokinetic and pharmacodynamic profiles.[3][4][5] When combined with a trifluoromethyl (CF3) group—a key bioisostere known to improve metabolic stability, lipophilicity, and receptor binding affinity—the resulting derivatives become highly promising candidates for drug discovery. This guide provides a comprehensive suite of application notes and detailed protocols for researchers engaged in the synthesis and evaluation of this compound derivatives for anticancer activity.
The methodologies outlined herein cover the essential stages of preclinical evaluation, from initial cell viability screening to elucidate cytotoxic potential, to in-depth mechanistic studies designed to uncover the specific pathways through which these compounds exert their effects. Protocols for assessing apoptosis induction, cell cycle arrest, and inhibition of key cancer-related targets such as tubulin and Epidermal Growth Factor Receptor (EGFR) are provided. This document is intended to serve as a practical resource for researchers in oncology, medicinal chemistry, and drug development, enabling a robust and systematic investigation of this promising class of compounds.
Part 1: Synthesis of this compound Derivatives
A general and efficient synthetic pathway is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies. The synthesis of the core 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione has been reported via microwave irradiation of acid thiosemicarbazide in aqueous sodium hydroxide, which can then be further modified.[6] A plausible generalized scheme for creating diverse derivatives involves the S-alkylation of a triazole-thione precursor.
Scientist's Note: The rationale for this multi-step synthesis is to first build the core heterocyclic scaffold and then introduce chemical diversity by reacting it with various substituted benzyl halides or other electrophiles.[3] This approach allows for the systematic modification of the molecule to explore how different chemical groups affect its anticancer activity.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial phase of testing involves screening the synthesized compounds against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative effects. A stepwise procedure from general cytotoxicity assays to specific mechanistic studies is recommended to efficiently identify promising lead compounds.[7]
Primary Screening: Cell Viability and Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][8] A decrease in metabolic activity is indicative of either cell death or a reduction in proliferation rate.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[3][8]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]
Secondary Screening: Mechanistic Assays
Compounds that demonstrate significant cytotoxicity in the primary screen should be advanced to mechanistic studies to determine their mode of action. Common anticancer mechanisms include the induction of apoptosis and cell cycle arrest.[9]
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells.[10] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., Staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: After treatment, collect both the floating cells from the medium and the adherent cells by trypsinization. This is critical as apoptotic cells may detach.[12][13]
-
Washing: Centrifuge the combined cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[11]
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[14] This can be quantified by staining the cellular DNA with Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[15][16]
Protocol 3: Cell Cycle Analysis via PI Staining
-
Cell Treatment: Seed cells and treat with the test compound at relevant concentrations as described in the apoptosis protocol.
-
Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[16]
-
Rationale: Fixation permeabilizes the cell membrane, allowing the dye to enter and stain the DNA.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in any one phase compared to the control suggests cell cycle arrest.[14]
Target Identification Assays
Based on the known activities of triazole-containing compounds, plausible molecular targets include tubulin and protein kinases like EGFR.[1][18]
Tubulin Polymerization Inhibition
Microtubules are critical for forming the mitotic spindle during cell division, making them a key target for anticancer drugs.[19][20] Compounds that interfere with tubulin dynamics can arrest cells in mitosis and induce apoptosis.[9] A cell-free in vitro assay can directly measure the effect of a compound on the polymerization of purified tubulin.[21][22]
Protocol 4: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Use a commercial tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[20][21] Prepare the reaction buffer containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter.[21]
-
Assay Setup: Pipette 5 µL of the test compound (dissolved in DMSO, then diluted) or control (DMSO for negative, Paclitaxel for stabilization, Vinblastine for destabilization) into a pre-warmed 96-well plate.[21][22]
-
Initiate Polymerization: Add 50 µL of the tubulin reaction buffer to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex 360 nm, Em 450 nm) every 30-60 seconds for 60-90 minutes.[21]
-
Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates microtubule polymerization.[22] Inhibitory compounds will show a reduced rate and extent of polymerization compared to the DMSO control.
EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, drives proliferation in many cancers.[23] A biochemical assay can determine if the triazole derivatives directly inhibit EGFR's kinase activity.
Protocol 5: EGFR Kinase Inhibition Assay
-
Assay Principle: This protocol utilizes an ELISA-based or luminescence-based format to measure the phosphorylation of a synthetic substrate by recombinant human EGFR kinase.[24][25] A decrease in signal indicates inhibition.
-
Reagent Preparation: Use a commercial EGFR Kinase Assay Kit (e.g., from BPS Bioscience or Sigma-Aldrich).[25] This will typically include recombinant EGFR enzyme, a specific substrate (e.g., poly-Glu,Tyr), ATP, and kinase assay buffer.
-
Assay Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR enzyme.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Detection:
-
For Luminescence assays (e.g., Kinase-Glo®): Add the detection reagent, which measures the amount of ATP remaining. A higher light signal means less ATP was used, indicating stronger kinase inhibition.[25]
-
For ELISA-based assays: Transfer the reaction mixture to a plate coated with the substrate. Detect the level of phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to an enzyme like HRP.[24][26]
-
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Part 3: In Vivo Evaluation
Compounds that demonstrate potent in vitro activity and a clear mechanism of action should be advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.[7][27]
Human Tumor Xenograft Models
The most common preclinical model involves implanting human tumor cells into immunodeficient mice (e.g., nude or SCID mice).[28][29][30]
-
Model Establishment: Human cancer cells (e.g., HT-29 colon cancer) are injected subcutaneously into the flank of the mice.[8]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Mouse body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is typically Tumor Growth Inhibition (TGI).
Part 4: Data Interpretation and Presentation
Systematic organization of quantitative data is crucial for comparing the efficacy of different derivatives and establishing a structure-activity relationship (SAR).
IC50 Data Summary Table
| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| TZ-01 | -H | 25.4 | 31.2 | 28.9 |
| TZ-02 | -Cl | 5.1 | 8.3 | 6.5 |
| TZ-03 | -OCH3 | 15.8 | 19.5 | 17.1 |
| TZ-04 | -NO2 | 2.3 | 4.1 | 3.0 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Table 1: Example data presentation for summarizing the in vitro cytotoxicity (IC50 values) of a series of this compound derivatives against various cancer cell lines. This format allows for easy comparison and SAR analysis.
Conclusion
The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify lead compounds and elucidate their modes of action. A thorough investigation combining these in vitro techniques with subsequent in vivo validation is essential for advancing novel triazole derivatives through the drug discovery pipeline and toward potential clinical applications.
References
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
- PubMed. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- National Center for Biotechnology Information (PMC - NIH). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
- MDPI. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- Reaction Biology. EGFR Assays & Drug Discovery Services.
- Tel Aviv University. In vivo screening models of anticancer drugs.
- Thieme Connect. New Anticancer Agents: In Vitro and In Vivo Evaluation.
- Bio-protocol. In vitro tubulin polymerization assay.
- BenchChem. Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds.
- International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
- National Center for Biotechnology Information (PMC - NIH). Assaying cell cycle status using flow cytometry.
- Journal of Applied Pharmaceutical Science. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
- International Journal of Pharmacy and Biological Sciences. Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents.
- Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips.
- JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry.
- BD Biosciences. Cell Cycle Protocols.
- BenchChem. Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Mic.
- National Center for Biotechnology Information (PMC - NIH). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- National Center for Biotechnology Information (PMC - NIH). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
- National Center for Biotechnology Information (PMC - PubMed Central). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation.
- ISRES Publishing. Anticancer Properties of 1,2,4-Triazoles.
- BPS Bioscience. EGFR Kinase Assay Kit.
- Sigma-Aldrich. EGFR inhibitor for kinase assays.
- ResearchGate. For adherent cell lines which apoptosis assay is the best to use?.
- SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- ACS Publications. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).
- PubMed. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.
- BenchChem. mechanism of action of 1,2,4-triazole-based compounds.
- National University of Pharmacy. Anticancer properties of 1,2,4-triazole derivatives (literature review).
- IOP Publishing. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- Frontiers. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- National Center for Biotechnology Information (PMC - NIH). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
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Application Notes & Protocols: Characterizing 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole as a Novel Enzyme Inhibitor
Introduction
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] This heterocyclic motif is valued for its metabolic stability, unique electronic properties, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] Consequently, 1,2,4-triazole derivatives have been developed as potent inhibitors for diverse enzyme classes, including fungal lanosterol 14α-demethylase (the target of azole antifungals), acetylcholinesterase, and various kinases.[1][3]
The strategic incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's therapeutic potential by improving metabolic stability, increasing membrane permeability, and modulating binding affinity through favorable electronic interactions.[4] The combination of these two powerful pharmacophores in the novel compound 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole (hereafter designated as TMT-4124 ) presents a compelling candidate for the discovery of new, potent, and selective enzyme inhibitors.
This document provides a comprehensive framework and a series of detailed protocols for the initial biochemical characterization of TMT-4124. It is designed for researchers in drug discovery and chemical biology, guiding them from initial broad-spectrum screening to detailed mechanistic studies. The causality behind each experimental step is explained to ensure a robust and logical investigative workflow.
Part 1: Initial Hit Discovery via High-Throughput Screening (HTS)
Rationale & Experimental Causality
When the specific biological target of a novel compound like TMT-4124 is unknown, a high-throughput screen against a curated panel of diverse and therapeutically relevant enzymes is the most logical starting point.[5] This approach maximizes the probability of identifying a primary "hit" and provides initial insights into the compound's selectivity profile. We will utilize a fluorescence-based assay format, which is widely adopted in HTS for its sensitivity, scalability, and compatibility with automation.[5] The quality and reliability of an HTS assay are paramount; therefore, calculating the Z'-factor is a mandatory self-validating step to ensure the screen can reliably distinguish between active and inactive compounds.
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening workflow for initial hit identification.
Protocol 1: HTS Against a Representative Enzyme Panel
This protocol describes a generic single-point screen. It should be adapted for the specific requirements of each enzyme in the panel (e.g., kinases, proteases, phosphatases).
-
Compound & Control Preparation:
-
Prepare a 10 mM stock solution of TMT-4124 in 100% DMSO (see Protocol 4).
-
Prepare a positive control inhibitor (a known inhibitor for the specific enzyme being tested) at a concentration known to give >90% inhibition (e.g., 100x its IC₅₀).
-
The negative/vehicle control will be 100% DMSO.
-
-
Assay Plate Preparation (384-well format):
-
Design the plate map to include wells for test compounds, positive controls, and negative controls.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of the 10 mM TMT-4124 stock solution to the designated assay wells. This results in a final assay concentration of 10 µM (assuming a 50 µL final volume).
-
Transfer the same volume of the positive control and DMSO to their respective wells.
-
-
Enzyme Reaction:
-
Add 25 µL of 2X enzyme solution (prepared in appropriate assay buffer) to all wells.
-
Briefly centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure contents are mixed.
-
Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for identifying slow-binding inhibitors.[6]
-
-
Initiation and Detection:
-
Initiate the enzymatic reaction by adding 25 µL of 2X substrate solution (prepared in assay buffer).
-
Immediately transfer the plate to a plate reader set to the appropriate excitation/emission wavelengths for the fluorescent product.
-
Measure the signal either kinetically over a set time period (e.g., 30-60 minutes) or as a single endpoint reading after a fixed incubation time. The kinetic method is preferred as it provides more robust data and can help identify assay artifacts.
-
-
Data Analysis:
-
Assay Validation (Z'-Factor): Calculate the Z'-factor using the signals from the positive (PC) and negative (NC) control wells.
-
Formula:Z' = 1 - [ (3 * (SD_PC + SD_NC)) / |Mean_PC - Mean_NC| ]
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5]
-
-
Percent Inhibition Calculation:
-
Formula:% Inhibition = [ 1 - (Signal_Compound - Mean_NC) / (Mean_PC - Mean_NC) ] * 100
-
-
Hit Identification: Define a hit threshold. A common starting point is ≥50% inhibition at the 10 µM screening concentration.
-
Part 2: Hit Confirmation and Potency Determination
Rationale & Experimental Causality
A single-point HTS result is preliminary. It is essential to confirm that the observed activity is real and to quantify the compound's potency. This is achieved by generating a dose-response curve, where the enzyme's activity is measured across a range of inhibitor concentrations. This allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) , a key metric for comparing inhibitor potency. A sigmoidal dose-response relationship is the expected outcome for a well-behaved inhibitor.
Protocol 2: IC₅₀ Determination
This protocol assumes a "hit" was identified against a hypothetical enzyme, "Enzyme-X".
-
Prepare Inhibitor Dilution Series (see Protocol 4):
-
Using the 10 mM stock of TMT-4124 in DMSO, prepare an 11-point, 1:3 serial dilution series in a 96-well plate. The highest concentration should be sufficient to achieve full inhibition (e.g., starting at 100 µM final assay concentration). Include a DMSO-only well for the 0% inhibition control.
-
-
Assay Setup:
-
Follow the same procedure as the HTS protocol (Protocol 1), but instead of a single concentration, add the range of TMT-4124 concentrations to the assay plate.
-
Ensure each concentration is tested in triplicate to assess reproducibility.
-
Include positive controls (a known inhibitor at its IC₅₀ and at maximal inhibition) and negative (DMSO) controls on every plate.
-
-
Data Analysis and Curve Fitting:
-
Calculate the percent inhibition for each concentration of TMT-4124 as described previously.
-
Plot percent inhibition versus the logarithm of the TMT-4124 concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) using graphing software (e.g., GraphPad Prism, Origin).
-
Equation:Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived.
-
Data Presentation: Potency Summary
All quantitative data should be summarized for clarity.
| Compound | Target Enzyme | IC₅₀ (µM) ± SEM | Hill Slope | n |
| TMT-4124 | Enzyme-X | 1.25 ± 0.11 | -1.05 | 3 |
| Control Inhibitor | Enzyme-X | 0.08 ± 0.007 | -0.98 | 3 |
(Note: Data shown is hypothetical for illustrative purposes.)
Part 3: Elucidating the Mechanism of Action (MoA)
Rationale & Experimental Causality
The IC₅₀ value is dependent on assay conditions (e.g., substrate concentration). A more fundamental parameter is the inhibition constant (Kᵢ) , which represents the true binding affinity of the inhibitor for the enzyme. Determining Kᵢ requires understanding the inhibitor's mechanism of action (MoA). The primary reversible inhibition modalities are competitive, non-competitive, and uncompetitive. Each mechanism produces a distinct pattern when enzyme kinetics are measured at varying concentrations of both substrate and inhibitor.[6] This information is critical for lead optimization, as different inhibition mechanisms have different therapeutic implications.
Modes of Reversible Enzyme Inhibition
Caption: Mechanisms of reversible enzyme inhibition.
Protocol 3: Kinetic Assays to Determine MoA and Kᵢ
-
Experimental Design:
-
The experiment is performed in a matrix format. You will test a range of TMT-4124 concentrations against a range of substrate concentrations.
-
Inhibitor Concentrations: Choose at least 5 concentrations, including zero. A good range would be 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, and 5x Kᵢ (use the IC₅₀ as an initial estimate for Kᵢ).
-
Substrate Concentrations: Choose at least 6-8 concentrations, spanning from 0.2x Kₘ to at least 5x Kₘ (the Michaelis constant, Kₘ, must be determined beforehand in a separate experiment without inhibitor).[6]
-
-
Assay Execution:
-
Set up reactions in a 96- or 384-well plate according to the matrix design.
-
Pre-incubate the enzyme with each concentration of TMT-4124.
-
Initiate the reactions by adding the various concentrations of substrate.
-
Measure product formation kinetically using a plate reader. It is critical to measure the initial velocity (v₀) , which is the linear phase of product formation over time (typically the first 5-10% of substrate consumption).[6]
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (v₀) against substrate concentration ([S]).
-
Fit this data to the Michaelis-Menten equation to determine the apparent Kₘ and apparent Vₘₐₓ at each inhibitor concentration.
-
Primary Analysis (Visual): Create a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Secondary Analysis (Kᵢ Calculation): Use specialized enzyme kinetics software to perform a global fit of the entire dataset to the specific equations for competitive, non-competitive, or uncompetitive inhibition. This will provide the most accurate determination of Kᵢ and confirm the MoA.
-
Part 4: Essential Protocols for Data Integrity
Rationale & Experimental Causality
Reproducibility is the bedrock of scientific integrity. Inconsistent compound handling is a major source of experimental variability. A standardized protocol for preparing stock solutions and dilutions ensures that inhibitor concentrations are accurate and consistent across all experiments. DMSO is the solvent of choice for most small molecules due to its high solubilizing power, but its concentration must be kept constant across all wells (including controls) as it can inhibit some enzymes at higher concentrations.[6]
Protocol 4: Preparation of Stock Solutions and Serial Dilutions
-
Materials:
-
TMT-4124 (solid powder)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes and appropriate pipette tips
-
-
Preparing a 10 mM Master Stock Solution:
-
Calculate the mass of TMT-4124 needed to make a 10 mM solution (e.g., for 1 mL, Mass = 10 mmol/L * 1 mL * Molar Mass).
-
Carefully weigh the solid compound into a tared microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
-
Preparing a Serial Dilution Plate for IC₅₀ Determination:
-
This protocol creates a dilution series for transfer into the final assay plate.
-
Dispense 100 µL of 100% DMSO into wells A2 through A12 of a 96-well plate.
-
Dispense 150 µL of the 10 mM TMT-4124 stock into well A1.
-
Transfer 50 µL from well A1 to well A2. Mix thoroughly by pipetting up and down. This creates a 1:3 dilution.
-
Repeat this process, transferring 50 µL from the previously mixed well to the next (A2 to A3, A3 to A4, etc.) until well A11. Do not add any compound to well A12 (this is the vehicle control).
-
This plate, often called a "source plate," contains the concentrated inhibitor series ready for transfer into the final assay plates.
-
References
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.
- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC - NIH.
- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives.
- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- A Comprehensive review on 1, 2,4 Triazole. ijprajournal.com.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"experimental design for testing 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole in cell culture"
Experimental Design for Cellular Characterization of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and cell permeability of a compound, making this compound a molecule of interest for pharmacological screening. This document provides a comprehensive experimental framework for the initial cell-based characterization of this compound, designed to elucidate its potential cytotoxic, anti-proliferative, and mechanistic properties. The presented workflow is structured to progress from broad phenotypic assessments to more focused mechanistic investigations.
Part 1: Preliminary Characterization & Dose-Response Analysis
The initial phase of testing is crucial for establishing fundamental parameters that will inform all subsequent experiments. This includes determining the compound's solubility and its effective concentration range for inducing a biological response.
Solubility and Stock Solution Preparation
A critical first step is to determine a suitable solvent for this compound that is compatible with cell culture and to prepare a high-concentration stock solution.
Protocol: Stock Solution Preparation
-
Solvent Testing: Test the solubility of the compound in common cell culture-compatible solvents such as dimethyl sulfoxide (DMSO) and ethanol.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Vehicle Control: The final concentration of the solvent in the cell culture medium should be kept constant across all experiments (typically ≤ 0.1%) and a vehicle-only control must be included in all assays.
Determination of Cytotoxicity (IC50)
A dose-response study is essential to determine the concentration of the compound that inhibits 50% of cell viability (IC50). This value will guide the concentrations used in subsequent mechanistic assays. A common and reliable method is the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[7][8]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, and 72 hours) to assess time-dependent effects.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression to calculate the IC50 value.
| Parameter | Description |
| Cell Line(s) | A panel of relevant cell lines (e.g., a cancer cell line like HeLa or A549, and a non-cancerous cell line like HEK293 for comparison). |
| Compound Concentrations | A wide range of concentrations (e.g., 0.1 µM to 100 µM) in a semi-log dilution series. |
| Incubation Times | 24, 48, and 72 hours. |
| Controls | Untreated cells, vehicle control (e.g., 0.1% DMSO), and a positive control for cytotoxicity (e.g., doxorubicin). |
Part 2: Investigating the Mechanism of Cell Growth Inhibition
Once the IC50 is established, the next logical step is to determine whether the observed reduction in cell viability is due to cell cycle arrest, induction of apoptosis (programmed cell death), or necrosis.
Cell Proliferation Assays
To specifically assess the effect on cell division, proliferation assays are employed. These can distinguish between cytotoxic effects and cytostatic effects (inhibition of proliferation). The Ki-67 protein is an excellent marker as it is present during all active phases of the cell cycle (G1, S, G2, and M) but absent in resting cells (G0).[9][10][11]
Protocol: Ki-67 Immunofluorescence Staining
-
Cell Culture: Grow cells on coverslips in a multi-well plate and treat with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[12]
-
Blocking: Block non-specific antibody binding using a suitable blocking buffer (e.g., PBS with bovine serum albumin and/or normal goat serum).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for Ki-67.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.[13]
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67 positive cells.
Cell Cycle Analysis
To determine if the compound induces arrest at a specific phase of the cell cycle, flow cytometry analysis of DNA content is performed. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA, and its fluorescence intensity is directly proportional to the DNA content.[14][15][16]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at selected concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
To investigate if the compound induces programmed cell death, a combination of apoptosis assays is recommended.
-
Annexin V/PI Staining: This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used to identify cells that have lost membrane integrity (late apoptotic/necrotic).[17][18][19][20]
-
Caspase Activity Assay: A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Assays that measure the activity of executioner caspases like caspase-3 and caspase-7 can confirm the induction of apoptosis.[18]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the cells promptly by flow cytometry, detecting FITC and PI fluorescence.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Part 3: Mechanistic Insights into Compound Action
Following the identification of the primary cellular response (e.g., apoptosis or cell cycle arrest), further experiments can be designed to explore the underlying molecular mechanisms.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to analyze the expression and activation status of key proteins involved in cell cycle regulation and apoptosis.[21][22][23][24] For example, if the compound induces G2/M arrest, one could probe for proteins like Cyclin B1 and phosphorylated CDK1. If apoptosis is induced, probing for cleaved PARP and cleaved Caspase-3 would be informative.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
| Target Pathway | Key Proteins to Analyze |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax |
| Cell Cycle (G1/S) | Cyclin D1, Cyclin E, CDK4, CDK2, p21, p27 |
| Cell Cycle (G2/M) | Cyclin B1, CDK1 (p-Tyr15), p-Histone H3 |
| General Stress/DNA Damage | p-p53, p-ATM, p-Chk2 |
Quantitative PCR (qPCR) for Gene Expression Analysis
To investigate if the compound alters the transcription of genes involved in the observed phenotype, quantitative reverse transcription PCR (RT-qPCR) can be performed.[25][26][27][28]
Protocol: RT-qPCR
-
RNA Extraction: Treat cells with the compound and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using SYBR Green or a probe-based method with primers specific for the genes of interest.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method, normalizing the expression of target genes to one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB).
Immunofluorescence for Protein Localization
Immunofluorescence microscopy can provide spatial information on the cellular localization of key proteins following compound treatment.[29][30] For instance, one could visualize the translocation of a transcription factor to the nucleus or the localization of a protein to a specific organelle. The protocol is similar to the Ki-67 staining described earlier but would use primary antibodies against the protein of interest.[12][13]
Visual Summaries of Experimental Workflows
Caption: A tiered approach for the cellular characterization of a novel compound.
Caption: Hypothetical signaling cascade for apoptosis induction.
Conclusion
This application note provides a structured, multi-faceted approach to the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, cell cycle progression, and apoptosis, researchers can build a comprehensive profile of the compound's cellular activity. The subsequent mechanistic studies will provide valuable insights into its mode of action, guiding future preclinical development.
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- Stack Lab. (n.d.). Quantitative Real Time PCR Protocol.
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- Sigma-Aldrich. (n.d.). Universal SYBR Green qPCR Protocol.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
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Application Notes & Protocols: Elucidating the Mechanism of Action of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action (MOA) for the novel compound, 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. Given the therapeutic potential of the 1,2,4-triazole scaffold, which is present in a variety of clinically approved drugs, a systematic and multi-faceted approach is crucial to unravel the biological activity of this specific derivative.[1][2][3][4][5][6] This guide outlines a strategic workflow, from initial phenotypic screening to definitive target identification and validation, integrating field-proven insights and detailed experimental protocols.
Introduction: The Therapeutic Promise of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[6][7] Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5][8][9] The inclusion of a trifluoromethyl group can enhance metabolic stability, cell permeability, and binding affinity, making this compound a compound of significant interest.
Elucidating the precise MOA is a critical step in the drug discovery pipeline, providing the rationale for further development and predicting potential therapeutic applications and off-target effects.[10] This guide presents a logical progression of studies designed to systematically uncover the molecular target and affected cellular pathways of this novel compound.
Phase 1: Initial Phenotypic Screening and Hypothesis Generation
The first step in understanding the MOA of a novel compound is to determine its observable effect on cells or organisms. A broad phenotypic screen can provide initial clues about the compound's potential therapeutic area.
Recommended Initial Screens
| Screening Panel | Objective | Potential Implications for this compound |
| NCI-60 Human Tumor Cell Line Screen | To assess broad anti-proliferative activity across a panel of 60 cancer cell lines. | Positive hits suggest a potential role as an anti-cancer agent. The pattern of activity can provide clues about the mechanism (e.g., targeting a specific pathway prevalent in certain cancer types). |
| Inflammation Panel (e.g., LPS-stimulated macrophages) | To measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). | Inhibition of cytokine release points towards anti-inflammatory activity. |
| Antimicrobial Panel | To evaluate activity against a range of bacterial and fungal strains. | Given the prevalence of triazoles as antifungals, this is a crucial screen.[1] |
For the remainder of this guide, we will proceed with the hypothetical scenario that initial screening revealed significant anti-proliferative activity in several cancer cell lines, suggesting a potential oncology application.
Phase 2: Target Identification and Engagement
Once a phenotypic effect is established, the next critical phase is to identify the direct molecular target of the compound. This involves a combination of unbiased, proteome-wide approaches and hypothesis-driven methods.
Unbiased Target Identification: Kinome Profiling
Many anti-cancer drugs target protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[11] A kinome profiling study can provide a comprehensive overview of the compound's effect on kinase activity.
Protocol 1: In Vitro Kinome Profiling
Objective: To identify specific kinases inhibited by this compound.
Rationale: This assay provides a broad, unbiased screen against a large panel of purified kinases, allowing for the identification of primary targets and potential off-targets.[12][13] Services like KinomePro™, Reaction Biology, and AssayQuant offer comprehensive kinase profiling.[12][13][14]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Concentration: Select a screening concentration (e.g., 1 µM or 10 µM) to identify potent interactions.
-
Kinase Panel: Submit the compound to a service provider for screening against a comprehensive kinase panel (e.g., >300 kinases). Assays are typically radiometric (e.g., HotSpot™) or fluorescence-based.[12]
-
Data Analysis: The service provider will report the percent inhibition for each kinase at the tested concentration.
-
Follow-up: For kinases showing significant inhibition (>50-70%), perform dose-response studies to determine the IC50 value.
Target Engagement Confirmation in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
A key step in target validation is to confirm that the compound binds to its putative target within the complex environment of a living cell.[15] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for this purpose.[16][17][18]
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal denaturation temperature. This shift can be detected by quantifying the amount of soluble protein remaining after heat treatment.[16][18]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the direct binding of this compound to a candidate target protein in intact cells.
Rationale: CETSA provides direct evidence of target engagement in a physiological context, which is a critical validation step.[15][16][19]
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (identified in Phase 1) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[19]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]
-
Protein Quantification: Collect the supernatant (soluble fraction) and analyze the levels of the candidate target protein by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.
Workflow for Target Identification and Validation
Caption: A logical workflow for MOA studies.
Phase 3: Cellular Pathway Analysis and In Vivo Validation
With a validated target in hand, the focus shifts to understanding the downstream consequences of target engagement and confirming the therapeutic hypothesis in a more complex biological system.
Elucidating Downstream Signaling: Phosphoproteomics
If the target is a kinase, its inhibition will lead to changes in the phosphorylation status of its substrates and other downstream proteins. Phosphoproteomics provides a global, unbiased view of these changes.[20][21]
Protocol 3: Quantitative Phosphoproteomics
Objective: To identify the cellular signaling pathways modulated by this compound through its inhibition of the candidate kinase.
Rationale: This powerful mass spectrometry-based technique can quantify thousands of phosphorylation sites, revealing the downstream signaling cascades affected by the compound and providing a comprehensive view of its cellular MOA.[21][22][23]
Methodology:
-
Sample Preparation: Treat a relevant cancer cell line with vehicle (DMSO) or a bioactive concentration of this compound for a time course (e.g., 1, 6, 24 hours).
-
Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.[22]
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[20][22]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry (e.g., Orbitrap-based systems).[20][23]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify changes in phosphopeptide abundance between treated and control samples.[20]
-
Pathway Analysis: Perform bioinformatics analysis (e.g., using KEGG, Reactome) on the significantly altered phosphoproteins to identify enriched signaling pathways.
Hypothetical Signaling Pathway
Let's assume phosphoproteomics data suggests that this compound inhibits a key kinase (e.g., "Kinase X") in the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival in cancer.
Caption: Inhibition of a hypothetical "Kinase X".
In Vivo Efficacy Studies
The final step in preclinical MOA validation is to demonstrate that the compound has the desired therapeutic effect in a living organism and that this effect correlates with target modulation.[24][25][26]
Protocol 4: Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model.
Rationale: In vivo studies are essential to assess a compound's efficacy, safety, and pharmacokinetics in a complex biological system, providing critical data for potential clinical development.[25][27][28]
Methodology:
-
Model Selection: Use immunodeficient mice (e.g., NOD/SCID) and implant them with the cancer cell line that showed sensitivity to the compound.
-
Dosing and Administration: Once tumors are established, randomize mice into vehicle control and treatment groups. Administer this compound at various doses and schedules (e.g., daily oral gavage).
-
Efficacy Readouts: Monitor tumor volume and body weight regularly. At the end of the study, harvest tumors.
-
Pharmacodynamic (PD) Biomarkers: Analyze a subset of tumors for evidence of target engagement. For a kinase inhibitor, this would involve measuring the phosphorylation level of its direct substrate by Western blot or immunohistochemistry.
-
Data Analysis: Compare tumor growth between treated and control groups. A significant reduction in tumor volume that correlates with the inhibition of the target's activity in the tumor tissue provides strong evidence for the proposed MOA.
Conclusion
The systematic approach outlined in this guide, progressing from broad phenotypic screening to specific target engagement and in vivo validation, provides a robust framework for elucidating the mechanism of action of this compound. By integrating unbiased, proteome-wide techniques with hypothesis-driven validation, researchers can build a comprehensive and compelling data package that illuminates the compound's therapeutic potential and guides its journey through the drug discovery and development process.
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- (n.d.). A Comprehensive review on 1, 2,4 Triazole.
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Application of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole in Agrochemical Research: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Prominence of Trifluoromethylated Triazoles in Crop Protection
The 1,2,4-triazole heterocyclic scaffold is a cornerstone in the development of modern agrochemicals, demonstrating a broad spectrum of biological activities.[1][2][3] The introduction of a trifluoromethyl (-CF3) group into this scaffold can significantly enhance the efficacy and metabolic stability of the resulting compounds, a strategy widely employed in the design of new active ingredients.[1] 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is a member of this promising class of molecules, with significant potential for application in the discovery of novel fungicides and herbicides. This guide provides a detailed overview of the scientific rationale, application protocols, and key experimental considerations for researchers investigating the agrochemical properties of this compound.
The trifluoromethyl group is known to increase the lipophilicity and binding affinity of molecules to their target enzymes, often leading to enhanced biological activity.[1] In the context of agrochemicals, this can translate to lower application rates and improved performance. The 1,2,4-triazole ring system is a well-established pharmacophore in many commercial fungicides and herbicides.[1][2][3]
Fungicidal Applications: Targeting Ergosterol Biosynthesis
Mechanistic Insights
Triazole fungicides are renowned for their specific mode of action, primarily targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. By inhibiting CYP51, triazole compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately, the cessation of fungal growth.[2] It is highly probable that this compound shares this mode of action, making it a strong candidate for controlling a wide range of phytopathogenic fungi.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: A general workflow for screening the herbicidal activity of a test compound.
Protocol 2: In Vitro Herbicidal Activity Assessment (Petri Dish Assay)
This protocol provides a method for the initial screening of the herbicidal effects of this compound on seed germination and seedling growth. [5] 1. Preparation of Test Solution:
- Prepare a stock solution of the test compound in DMSO as described in Protocol 1.
- Prepare a series of dilutions in distilled water containing a small amount of a surfactant (e.g., Tween-20 at 0.1% v/v) to achieve the desired test concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL). A control solution should be prepared with DMSO and surfactant only.
2. Seed Selection and Sterilization:
- Select uniform and healthy seeds of both a monocotyledonous (e.g., Echinochloa crusgalli) and a dicotyledonous (e.g., Brassica campestris) weed species. [5] * Surface sterilize the seeds by rinsing with 70% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water.
3. Assay Setup:
- Place a layer of filter paper in sterile Petri dishes (9 cm diameter).
- Add 5 mL of the respective test solution (or control solution) to each Petri dish.
- Evenly place a specific number of seeds (e.g., 20) on the moistened filter paper in each dish.
4. Incubation:
- Seal the Petri dishes with parafilm and place them in a growth chamber with controlled conditions (e.g., 25°C, 12-hour light/12-hour dark cycle).
5. Data Collection and Analysis:
- After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
- Calculate the percentage inhibition of germination, root growth, and shoot growth compared to the control.
- The GR50 (Concentration for 50% growth reduction) can be determined from a dose-response curve.
| Representative Herbicidal Activity of Trifluoromethyl-Triazole Derivatives | Weed Species | Inhibition (%) at 100 µg/mL | Reference |
| 3-Trifluoromethyl-1,2,4-Triazol-4-Schiff Base | Brassica campestris | ~70-88% | [6] |
| 1,2,4-Triazole derivative with pyrazole moiety | Lettuce and Bentgrass | Moderate to high | [7][5] |
Note: This data is for structurally related compounds and serves as an indicator of potential herbicidal activity.
Protocol 3: Greenhouse Herbicidal Activity Screening (Post-emergence)
This protocol is for evaluating the post-emergence herbicidal activity of the test compound under more realistic greenhouse conditions.
1. Plant Cultivation:
- Sow seeds of target weed species in pots containing a suitable soil mix.
- Grow the plants in a greenhouse with controlled temperature, humidity, and lighting until they reach a specific growth stage (e.g., 2-3 leaf stage).
2. Preparation and Application of Test Solution:
- Prepare a spray solution of this compound at various concentrations in water with a surfactant.
- Apply the solution as a foliar spray to the plants until runoff, ensuring even coverage. Use a control group sprayed with the surfactant solution only.
3. Evaluation:
- After a specified period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) using a rating scale (e.g., 0 = no injury, 100 = complete kill).
- Harvest the above-ground biomass, and measure the fresh and dry weight to quantify the growth inhibition compared to the control.
Synthesis of this compound
While a specific, detailed, and validated synthesis protocol for this compound was not found in the immediate search, a general approach for the synthesis of 3-trifluoromethyl-1,2,4-triazoles can be adapted. One common method involves the cyclization of trifluoroacetimidohydrazides. [1] General Synthetic Approach:
The synthesis could potentially be achieved through the reaction of a suitable trifluoroacetyl precursor with methylhydrazine, followed by a cyclization step. Researchers should consult the chemical literature for specific methodologies for the synthesis of N-methylated triazoles and adapt them accordingly.
Conclusion and Future Directions
This compound represents a molecule of significant interest for agrochemical research. Based on the well-established bioactivity of the trifluoromethyl-1,2,4-triazole scaffold, this compound is a prime candidate for investigation as both a fungicide, likely targeting CYP51, and a herbicide with a yet-to-be-determined mode of action. The protocols provided in this guide offer a starting point for the systematic evaluation of its biological properties. Future research should focus on determining the precise mode of action, evaluating the spectrum of activity against a broader range of plant pathogens and weeds, and optimizing the chemical structure to enhance efficacy and selectivity.
References
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Du, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 936587. [Link]
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Hao, X., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. International Journal of Molecular Sciences, 25(5), 2919. [Link]
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Hussain, S., et al. (2021). Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 69(42), 12431-12441. [Link]
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Li, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(24), 5852. [Link]
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Mu, J., et al. (2019). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Journal of Heterocyclic Chemistry, 56(3), 968-971. [Link]
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Zhang, H., & Shi, D. (2014). Synthesis and Herbicidal Activities of 3‐Trifluoromethyl‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐Triazol‐4‐Schiff Bases. Journal of Heterocyclic Chemistry, 51(S1). [Link]
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- Zhou, L., et al. (2014). Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 86, 656-664.
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Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]
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Journal of Heterocyclic Chemistry. (2014). Synthesis and Herbicidal Activities of 3‐Trifluoromethyl‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐Triazol‐4‐Schiff Bases. Retrieved from [Link]
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Application Note & Protocols: Synthesis of Derivatives from 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed technical overview of synthetic strategies for the functionalization of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a key scaffold in modern medicinal chemistry. The trifluoromethyl group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making its derivatives highly valuable in drug discovery programs.[1][2][3][4] This document moves beyond a simple recitation of steps to explain the underlying chemical logic for protocol choices. We present two primary, robust pathways for derivatization at the C5 position: a classical halogenation followed by palladium-catalyzed cross-coupling, and a more contemporary direct C-H activation approach. Each section includes detailed, field-tested protocols, data tables for clarity, and workflow diagrams to provide a comprehensive and authoritative resource for researchers aiming to generate novel libraries of bioactive compounds.
Introduction: The Strategic Value of the Trifluoromethyl-Triazole Scaffold
The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[5][6][7][8] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[4] The CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity.[1][2]
The specific scaffold, this compound, combines these advantageous features. Its derivatization, primarily at the electronically distinct C5 carbon, allows for the systematic exploration of chemical space to optimize biological activity. This guide details the primary synthetic routes to achieve this, focusing on methodologies that are both versatile and scalable.
Foundational Synthesis: Accessing the Core Scaffold
Before derivatization, a reliable synthesis of the starting material is paramount. This compound can be constructed through a multi-component reaction, which offers an efficient and convergent approach.[9] A common strategy involves the cyclization of a trifluoroacetimidohydrazide intermediate with a suitable C1 source.
Protocol 2.1: Synthesis of this compound
This protocol describes a plausible metal-free approach for the construction of the core triazole ring.[9][10]
-
Step A: Formation of Trifluoroacetimidohydrazide: In a round-bottom flask under a nitrogen atmosphere, dissolve trifluoroacetimidoyl chloride (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C.
-
Add a solution of hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. The resulting trifluoroacetimidohydrazide intermediate is often used directly in the next step.
-
Step B: Cyclization and N-Methylation: To the crude intermediate mixture, add benzene-1,3,5-triyl triformate (TFBen) (0.5 eq) as a C1 source and a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).[9]
-
Reflux the mixture at 100-110 °C for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture, and add potassium carbonate (3.0 eq) followed by methyl iodide (1.5 eq).
-
Stir the mixture at room temperature for 8-12 hours to achieve N-methylation.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Pathway I: C5-Functionalization via Halogenation and Cross-Coupling
This classical, two-step approach is highly reliable and provides a versatile handle for introducing a wide array of functional groups. The first step involves the selective installation of a halogen (typically bromine) at the C5 position, creating a key intermediate for subsequent palladium-catalyzed cross-coupling reactions.
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- 10. isres.org [isres.org]
Application Notes and Protocols for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole in Coordination Chemistry
Introduction: A Ligand of Unique Electronic and Steric Profile
In the vast landscape of coordination chemistry, the design of ligands is paramount to tuning the properties of the resulting metal complexes. The 1,2,4-triazole core is a well-established building block, celebrated for its ability to bridge metal centers through its N1 and N2 positions, leading to a rich variety of polynuclear complexes with interesting magnetic and catalytic properties. The subject of this guide, 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole , introduces a fascinating interplay of electronic and steric effects that make it a compelling ligand for modern coordination chemistry research.
The strategic placement of a methyl group at the N4 position and a trifluoromethyl group at the C3 position imparts a unique character to this ligand. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly lowers the basicity of the triazole ring's nitrogen atoms, which in turn influences the strength of the metal-ligand bond and the redox properties of the resulting complexes. Concurrently, the methyl group at the N4 position, while not sterically prohibitive of the common N1-N2 bridging mode, can influence the packing of the resulting coordination polymers and the solubility of the complexes.
These unique characteristics suggest that coordination complexes of this compound could find applications in areas such as:
-
Catalysis: The electron-poor nature of the metal centers in its complexes could enhance their Lewis acidity, making them suitable for various catalytic transformations.
-
Materials Science: The rigidity of the triazole ring and the potential for forming robust coordination polymers make this ligand a candidate for the synthesis of novel metal-organic frameworks (MOFs) with tailored porosity and functionality.[1]
-
Bioinorganic Chemistry: The known biological activity of triazole derivatives suggests that metal complexes of this ligand could exhibit interesting antimicrobial or anticancer properties.[2][3]
This document provides detailed protocols for the synthesis of this compound and its coordination complexes, along with insights into their characterization and potential applications.
PART 1: Synthesis of the Ligand: this compound
The synthesis of 4-substituted-3-(trifluoromethyl)-4H-1,2,4-triazoles can be approached through several routes. A common and effective method involves the cyclization of a suitable amidrazone derivative. The following protocol is a proposed, robust method based on established synthetic strategies for similar compounds.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Methyl-2,2,2-trifluoroacetamidrazone
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (5.0 g, 0.108 mol) and 100 mL of anhydrous ethanol. Cool the mixture to 0 °C in an ice bath.
-
Addition of Trifluoroacetonitrile: Slowly bubble 2,2,2-trifluoroacetonitrile (10.3 g, 0.108 mol) through the cooled solution over a period of 1 hour. Caution: Trifluoroacetonitrile is a toxic gas and should be handled in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude N-Methyl-2,2,2-trifluoroacetamidrazone can be used in the next step without further purification.
Step 2: Cyclization to form this compound
-
Reaction Setup: To the crude N-Methyl-2,2,2-trifluoroacetamidrazone from the previous step, add triethyl orthoformate (20.0 g, 0.135 mol) and a catalytic amount of p-toluenesulfonic acid (0.2 g).
-
Reaction: Heat the mixture to reflux (approximately 120 °C) for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, remove the excess triethyl orthoformate and ethanol formed during the reaction by distillation. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a white solid.
Characterization Data (Expected)
| Technique | Expected Result |
| ¹H NMR | δ (ppm): 3.8-4.0 (s, 3H, N-CH₃), 8.5-8.7 (s, 1H, C5-H) |
| ¹⁹F NMR | δ (ppm): -60 to -65 (s, 3F, CF₃) |
| ¹³C NMR | δ (ppm): 35-40 (N-CH₃), 120-125 (q, CF₃), 145-150 (C5), 155-160 (q, C3) |
| FT-IR | ν (cm⁻¹): 2950 (C-H stretch), 1550 (C=N stretch), 1280, 1150 (C-F stretch) |
| Mass Spec | m/z: [M+H]⁺ calculated for C₄H₅F₃N₃: 152.0430; found: 152.04XX |
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
PART 2: Synthesis of Coordination Complexes
The N1 and N2 nitrogen atoms of this compound are available for coordination to metal centers. This ligand is expected to readily form coordination polymers with transition metals, acting as a bridging ligand. The following protocols describe the synthesis of representative coordination complexes.
Experimental Protocol: Synthesis of a [M(L)₂(X)₂]n Coordination Polymer (M = Co(II), Ni(II), Cu(II); X = counter-ion)
-
Reaction Setup: In a 25 mL beaker, dissolve this compound (0.151 g, 1 mmol) in 10 mL of methanol. In a separate beaker, dissolve the corresponding metal(II) salt (e.g., Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, Cu(BF₄)₂·6H₂O) (0.5 mmol) in 10 mL of methanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate should form immediately or upon standing.
-
Crystallization: For obtaining single crystals suitable for X-ray diffraction, the slow diffusion method can be employed. Layer the ligand solution on top of the metal salt solution in a test tube.
-
Isolation and Purification: After 24-48 hours, collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Expected Coordination Modes
The 4-methyl substitution does not sterically hinder the common N1-N2 bridging coordination mode of 1,2,4-triazoles. Therefore, linear chain or more complex polymeric structures are anticipated.
Caption: Expected N1-N2 bridging coordination mode of the ligand.
PART 3: Application Notes
Causality Behind Experimental Choices
-
Choice of Metal Salts: The selection of metal salts with different counter-ions (e.g., NO₃⁻, Cl⁻, BF₄⁻) allows for the investigation of the counter-ion's role in the final structure of the coordination polymer. Weakly coordinating anions like BF₄⁻ are more likely to result in the ligand occupying all coordination sites on the metal.
-
Solvent System: Methanol is a common choice for the synthesis of triazole-based coordination polymers due to its ability to dissolve both the ligand and many transition metal salts. The polarity of the solvent can influence the crystallization process.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is often employed to encourage the formation of bridged polymeric structures. Varying this ratio can lead to the isolation of different coordination complexes, including mononuclear species.
Trustworthiness: A Self-Validating System
The protocols provided are designed to be self-validating through comprehensive characterization of the synthesized compounds.
-
Confirmation of Ligand Synthesis: The successful synthesis of the ligand should be confirmed by a combination of NMR (¹H, ¹⁹F, ¹³C), FT-IR, and mass spectrometry. The spectroscopic data should be consistent with the expected structure.
-
Confirmation of Coordination: The formation of a coordination complex can be confirmed by:
-
FT-IR Spectroscopy: A shift in the C=N stretching frequency of the triazole ring upon coordination to the metal center is expected.
-
Elemental Analysis: The experimentally determined elemental composition should match the calculated values for the proposed coordination complex.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise coordination environment of the metal ion and the bridging mode of the ligand.
-
Authoritative Grounding and Comprehensive References
The methodologies and concepts presented in this guide are grounded in established principles of coordination chemistry and synthetic organic chemistry. The strong electron-withdrawing nature of the trifluoromethyl group is well-documented to influence the electronic properties of aromatic systems.[5] The bridging capability of 1,2,4-triazoles is a cornerstone of their use in constructing polynuclear complexes and coordination polymers.[1]
References
- Wu, Y., et al. (2021). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN.
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. This resource offers a collection of synthetic methods for 1,2,4-triazoles. Available at: [Link]
- Zeinali, N., & Darehkordi, A. (2023). An efficient and solvent-free reaction of trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride provides aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Synthesis, 55, 683-691.
-
ResearchGate. Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives. A collection of articles on the synthesis of trifluoromethyl-substituted 1,2,4-triazoles. Available at: [Link]
- Zhang, Y., et al. (2022). A base-mediated (3 + 2) cycloaddition of trifluoroacetohydrazonoyl chlorides with imidates provides 3-trifluoromethyl-1,2,4-triazoles. Journal of Organic Chemistry, 87, 14514-14522. This article describes a synthetic route to trifluoromethyl-1,2,4-triazoles.
-
PubMed. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. This study discusses the electronic and steric effects of the trifluoromethyl group. Available at: [Link]
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-
MDPI. Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. This paper provides examples of bridged triazole complexes. Available at: [Link]
-
PMC, NIH. 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. This article discusses the properties of a related trifluoromethyl-triazole derivative. Available at: [Link]
-
MDPI. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. This paper details a synthetic method for trifluoromethylated triazoles. Available at: [Link]
- ISRES Publishing. synthesis of 1,2,4 triazole compounds.
-
ResearchGate. 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Further details on a related trifluoromethyl-triazole. Available at: [Link]
-
Ginekologia i Poloznictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. This article provides an example of the synthesis and characterization of triazole-metal complexes. Available at: [Link]
-
ResearchGate. Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. This paper discusses a closely related ligand. Available at: [Link]
-
PMC, NIH. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. This article describes the synthesis of 4-alkyl-4H-1,2,4-triazoles. Available at: [Link]
-
OUCI. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. This paper details the synthesis and characterization of triazole complexes. Available at: [Link]
-
PubMed. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. This article discusses the properties of N-trifluoromethyl azoles. Available at: [Link]
-
MDPI. Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. This paper provides examples of the applications of triazole complexes. Available at: [Link]
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-
MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. This article details the synthesis and biological activity of triazole derivatives. Available at: [Link]
-
National University of Pharmacy. Biological features of new 1,2,4-triazole derivatives (a literature review). A review on the biological activities of 1,2,4-triazole derivatives. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole Synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the expertise to overcome common challenges and optimize your reaction conditions for a successful and efficient synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. The primary challenge lies in the regioselective N-methylation of the 3-(trifluoromethyl)-4H-1,2,4-triazole precursor. The triazole ring presents two potential sites for alkylation (N-1 and N-4), and achieving selectivity for the desired N-4 position is critical. The electron-withdrawing nature of the trifluoromethyl group can further influence the nucleophilicity of the nitrogen atoms in the triazole ring.[1]
This guide will walk you through the synthesis, from the preparation of the precursor to the final methylation step, providing insights into the causality behind experimental choices and robust protocols for a self-validating system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Synthesis of 3-(Trifluoromethyl)-4H-1,2,4-triazole Precursor
-
Potential Cause A: Incomplete Cyclization. The formation of the triazole ring is a critical step. Incomplete reaction can result from suboptimal temperature, reaction time, or inefficient removal of reaction byproducts like water.
-
Solution: Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For methods involving cyclodehydration, using a Dean-Stark apparatus or a drying agent can be beneficial. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Potential Cause B: Suboptimal Reagents or Catalyst. The purity of starting materials and the activity of any catalysts used are paramount.
-
Solution: Use high-purity, anhydrous reagents and solvents. If a catalyst is employed, ensure it is fresh and active. For multi-component reactions, the quality of each component is crucial for driving the reaction to completion.[2]
-
Issue 2: Poor Regioselectivity during N-Methylation (Formation of N-1 Isomer)
-
Potential Cause A: Choice of Base and Solvent. The reaction conditions, particularly the base and solvent, play a significant role in determining the site of methylation.[3][4]
-
Solution: A common strategy to favor N-4 alkylation is to use a milder base in a polar aprotic solvent. For instance, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or acetonitrile can favor the formation of the N-4 isomer. Stronger bases like sodium hydride (NaH) in tetrahydrofuran (THF) might lead to a mixture of isomers.
-
-
Potential Cause B: Nature of the Methylating Agent. The reactivity of the methylating agent can influence the regioselectivity.
-
Solution: Methyl iodide (CH₃I) is a commonly used and effective methylating agent. Other reagents like dimethyl sulfate can also be used, but may require optimization of reaction conditions.
-
Issue 3: Difficulty in Separating N-1 and N-4 Isomers
-
Potential Cause: Similar Polarity of Isomers. The N-1 and N-4 methylated isomers can have very similar polarities, making their separation by standard column chromatography challenging.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating closely related isomers.[5]
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective purification method.
-
Column Chromatography with Optimized Eluent: Careful optimization of the solvent system for silica gel chromatography can improve separation. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be effective.[6]
-
-
Issue 4: Product Decomposition or Side Reactions
-
Potential Cause: Harsh Reaction Conditions. High temperatures or overly acidic/basic conditions can lead to the decomposition of the triazole ring or the formation of unwanted byproducts.
-
Solution: Conduct the reaction at the lowest effective temperature. Use a stoichiometric amount of base to avoid excess basicity. Ensure the workup procedure is performed promptly and under mild conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-(trifluoromethyl)-4H-1,2,4-triazole?
A common and efficient method is the multi-component reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and a one-carbon source like benzene-1,3,5-triyl triformate (TFBen).[2][6] This approach offers good substrate scope and scalability.
Q2: How does the trifluoromethyl group affect the N-methylation reaction?
The strongly electron-withdrawing trifluoromethyl group decreases the electron density of the triazole ring, which can reduce the nucleophilicity of the nitrogen atoms.[1] This may necessitate slightly more forcing reaction conditions (e.g., longer reaction times or slightly elevated temperatures) compared to the methylation of unsubstituted 1,2,4-triazoles.
Q3: What analytical techniques are best for characterizing the final product and confirming the N-4 methylation?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shift of the methyl group and the triazole ring protons/carbons will be distinct for the N-1 and N-4 isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
X-ray Crystallography: Provides unambiguous confirmation of the regiochemistry if a suitable single crystal can be obtained.
Q4: Are there any specific safety precautions to consider during this synthesis?
-
Trifluoromethylated compounds: Handle with care as they can be volatile and potentially toxic.
-
Hydrazine hydrate: Is corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Methylating agents (e.g., methyl iodide): Are toxic and should be handled with extreme caution in a fume hood.
Experimental Protocols and Data
Synthesis of 3-(Trifluoromethyl)-4H-1,2,4-triazole (Precursor)
This protocol is based on a multi-component reaction strategy.[2]
Step-by-Step Methodology:
-
To a solution of trifluoroacetimidoyl chloride (1.0 eq) in toluene, add hydrazine hydrate (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add benzene-1,3,5-triyl triformate (TFBen) (0.5 eq) and a catalytic amount of an acid such as p-toluenesulfonic acid (TsOH).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford 3-(trifluoromethyl)-4H-1,2,4-triazole.
Optimized N-Methylation of 3-(Trifluoromethyl)-4H-1,2,4-triazole
This protocol is designed to favor the formation of the N-4 isomer.
Step-by-Step Methodology:
-
Dissolve 3-(trifluoromethyl)-4H-1,2,4-triazole (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I) (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-4 and N-1 isomers.
Table 1: Optimized Reaction Conditions for N-Methylation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents facilitate the Sₙ2 reaction and can influence regioselectivity. |
| Base | Potassium Carbonate (K₂CO₃) | A mild base that favors N-4 alkylation over stronger bases. |
| Methylating Agent | Methyl Iodide (CH₃I) | A reactive and commonly used methylating agent. |
| Temperature | Room Temperature | Mild conditions help to control regioselectivity and minimize side reactions. |
| Molar Ratio (Triazole:Base:CH₃I) | 1 : 1.5 : 1.2 | A slight excess of base and methylating agent ensures complete reaction. |
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps and decision points in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
-
Zhang, X., et al. (2023). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 11, 1186973. [Link]
-
J. Med. Chem. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076–13089. [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(15), 4991. [Link]
-
Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. [Link]
-
PMC. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
Sources
"troubleshooting low yield in 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole synthesis"
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. As a key heterocyclic scaffold, its efficient synthesis is crucial for various research applications.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you diagnose and resolve issues leading to low reaction yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific problems in a question-and-answer format to provide direct and actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the most critical initial factors to investigate?
Low yield is a common issue that can typically be traced back to a few critical variables. A systematic approach to troubleshooting is essential. The first step is to assess the quality of your starting materials and the integrity of your reaction conditions.
-
Reagent Purity and Integrity:
-
Hydrazine Source: Methylhydrazine is a key reagent. It is highly hygroscopic and can degrade upon exposure to air and moisture. Use a freshly opened bottle or a properly stored aliquot. The presence of water can hydrolyze intermediates and impede cyclization.
-
Trifluoroacetic Acid Derivatives: The source of the trifluoromethyl group, often a trifluoroacetic anhydride or a related activated form, must be of high purity. These reagents are also sensitive to moisture.
-
Solvent Quality: Solvents must be anhydrous. The use of dry solvents, such as toluene or DMF stored over molecular sieves, is critical.[2][3] The presence of water or protic impurities can lead to unwanted side reactions.
-
-
Reaction Atmosphere:
-
Many intermediates in triazole synthesis are sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is strongly recommended to prevent oxidative degradation and hydrolysis of sensitive reagents and intermediates.[3]
-
-
Temperature Control:
-
Triazole formation often involves a cyclization-dehydration step that is temperature-dependent.[3] Inconsistent or incorrect reaction temperatures can halt the reaction at an intermediate stage or promote the formation of side products. Ensure your heating apparatus is calibrated and provides consistent temperature throughout the reaction.
-
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are the likely side reactions?
The formation of side products is a clear indicator that the reaction pathway is deviating from the desired cyclization. The most common synthesis route involves the formation of a trifluoroacetimidohydrazide intermediate, which then cyclizes. Understanding this pathway helps in diagnosing side reactions.[3]
Common Side Reactions Include:
-
Incomplete Cyclization: The N-formyl imidohydrazide intermediate may fail to cyclize and can be isolated or decompose during workup. This is often due to insufficient temperature or the absence of an effective dehydrating agent or acid catalyst.[3]
-
Hydrolysis: Moisture in the reaction can hydrolyze the trifluoroacetimidoyl chloride or the imidohydrazide intermediate, preventing the formation of the triazole ring.
-
Alternative Cyclization/Rearrangement: Depending on the specific reagents used, alternative cyclization pathways can sometimes lead to the formation of isomeric products or other heterocyclic systems.
-
Oligomerization/Polymerization: Under certain conditions, particularly with impure starting materials or incorrect stoichiometry, intermediates can polymerize, resulting in an intractable mixture.
The diagram below illustrates the desired reaction pathway versus potential points of failure that lead to common side products.
Caption: Desired synthesis pathway vs. common side reactions.
Q3: How can I systematically optimize my reaction conditions to improve the yield?
Optimization should be approached logically by varying one parameter at a time. Based on literature for similar trifluoromethyl-1,2,4-triazole syntheses, the following parameters are most impactful.[3][4]
Optimization Workflow:
The following flowchart provides a structured approach to optimizing your synthesis.
Caption: A logical workflow for troubleshooting and optimizing the reaction.
Key Parameters for Optimization:
The choice of solvent and acidic additive can have a profound effect on the reaction efficiency. The following table summarizes findings from a study on a similar multi-component synthesis of 3-trifluoromethyl-1,2,4-triazoles.[3]
| Parameter | Variation | Observation | Recommendation |
| Solvent | Toluene | High efficiency reported in several syntheses.[3] | Primary choice. |
| Dioxane | Moderate yield. | Viable alternative. | |
| DMF | Lower yield compared to toluene.[3] | Use with caution; may require higher temps. | |
| Acetonitrile (MeCN) | Lower yield. | Not recommended. | |
| Acidic Additive | Trifluoroacetic Acid (TFA) | Promotes the reaction with the highest efficiency.[3] | Optimal choice (0.5 - 1.0 equiv). |
| p-Toluenesulfonic acid (TsOH·H₂O) | Effective, but generally less efficient than TFA.[3] | Good alternative. | |
| Pivalic Acid (PivOH) | Lower efficiency. | Not recommended. | |
| Temperature | 80 - 120 °C | Reaction rate and cyclization efficiency are highly temperature-dependent. | Start at 100 °C and adjust as needed based on TLC monitoring.[3] |
Frequently Asked Questions (FAQs)
-
What is a reliable, baseline protocol for this synthesis? A robust method is the multi-component reaction involving a trifluoroacetimidoyl chloride, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen) or triethyl orthoformate, often catalyzed by an acid in an anhydrous solvent.[3] A detailed protocol based on this approach is provided below.
-
What are the primary safety concerns?
-
Methylhydrazine: Is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acid Catalysts: Reagents like TFA are corrosive. Handle with care.
-
Pressurization: Heating sealed reaction vessels can lead to pressure buildup. Ensure the reaction is performed in appropriate glassware rated for the temperature and potential pressure.
-
-
How does the trifluoromethyl group influence the reaction? The electron-withdrawing nature of the CF₃ group makes the carbon of the imidoyl chloride highly electrophilic, facilitating the initial nucleophilic attack by hydrazine. However, it can also influence the basicity of the nitrogen atoms in the intermediates, potentially affecting the kinetics of the cyclization step. This makes the choice of catalyst and temperature particularly important.[4]
-
What is the best method for product purification? The crude product is typically purified by flash column chromatography on silica gel.[5][6] A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification if a solid product is obtained.[5][6]
Validated Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 3-trifluoromethyl-1,2,4-triazoles and is designed to be a reliable starting point for optimization.[1][3]
Materials:
-
N-Aryl-2,2,2-trifluoroacetimidoyl chloride (1.0 equiv)
-
Methylhydrazine (1.2 equiv)
-
Benzene-1,3,5-triyl triformate (TFBen) (0.5 equiv)
-
Trifluoroacetic Acid (TFA) (1.0 equiv)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Chromatography
-
Petroleum Ether & Ethyl Acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-Aryl-2,2,2-trifluoroacetimidoyl chloride (0.2 mmol, 1.0 equiv) and anhydrous toluene (2.0 mL).
-
Reagent Addition: Begin stirring the solution and add methylhydrazine (0.24 mmol, 1.2 equiv), benzene-1,3,5-triyl triformate (TFBen) (0.1 mmol, 0.5 equiv), and trifluoroacetic acid (TFA) (0.2 mmol, 1.0 equiv).
-
Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 100 °C and maintain this temperature for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure this compound.
-
References
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
- Blog. (2025). What are the steric effects in Triazole reactions? Chemenu. [Link provided in search results is a blog and not a peer-reviewed source, but retained for context].
-
Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. ResearchGate. Available at: [Link]
-
Karrouchi, K., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Drahl, C. (2006). Making triazoles, the green way. RSC Education. Available at: [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]
- Li, J., et al. (2022). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Unpublished manuscript.
-
Tang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Available at: [Link]
-
Tang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction... Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the 4-alkyl-4H-1,2,4-triazole precursors. ResearchGate. Available at: [Link]
-
Piatkowska, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). Practical Methylation Procedure for (1H)-1,2,4-Triazole. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method... ResearchGate. Available at: [Link]
-
Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]
Sources
- 1. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 2. isres.org [isres.org]
- 3. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
"improving solubility of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole for biological assays"
Introduction: Navigating the Solubility Challenges of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Welcome to the technical support guide for this compound. As a novel compound with significant potential in various research applications, its effective use in biological assays is paramount. A common hurdle encountered with heterocyclic compounds, particularly those containing lipophilic moieties like a trifluoromethyl group, is poor aqueous solubility.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes. We will explore the physicochemical rationale behind these challenges and provide a series of practical, validated protocols and troubleshooting steps.
Section 1: Understanding the Molecule: Physicochemical Profile
Before attempting solubilization, it is crucial to understand the structural features of this compound that govern its behavior in aqueous media.
-
Trifluoromethyl (CF3) Group: This group is strongly electron-withdrawing and highly lipophilic (hydrophobic). Its presence is a primary contributor to the compound's low aqueous solubility.[3]
-
1,2,4-Triazole Ring: While the nitrogen atoms in the triazole ring can participate in hydrogen bonding, the overall ring system is aromatic and relatively non-polar.[4][5]
-
N-Methyl Group: The methylation at the N4 position removes a potential hydrogen bond donor site that exists in the parent 1,2,4-triazole, which may further decrease aqueous solubility.
The combination of these features results in a molecule that is challenging to dissolve directly in aqueous buffers used for most biological assays.
| Property | Value / Prediction | Rationale & Implications for Solubility |
| Molecular Formula | C₄H₄F₃N₃[6][7] | Indicates a small molecule, but the high fluorine content points to significant lipophilicity. |
| CAS Number | 1227465-50-0[6] | For unambiguous identification. |
| Predicted XlogP | 0.3[7] | This value suggests low to moderate lipophilicity. However, for crystalline solids, lattice energy can dominate, leading to poor solubility despite a low XlogP. This value should be interpreted with caution. |
| Predicted pKa (Basic) | < 1.0 | The parent 1,2,4-triazole has a pKa of 2.45 for its conjugate acid.[4] The potent electron-withdrawing effect of the CF3 group will drastically reduce the basicity of the ring nitrogens, lowering this pKa significantly. Implication: The molecule cannot be effectively protonated and solubilized by lowering the pH within a biologically compatible range (pH 4-8). |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: I tried dissolving the compound directly in my phosphate-buffered saline (PBS), and it won't go into solution. What should I do first?
A: Direct dissolution in aqueous buffers is highly unlikely to succeed. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. The most universally used solvent for this purpose is 100% Dimethyl Sulfoxide (DMSO).
Q2: How do I properly prepare a stock solution in DMSO?
A: Start by preparing a concentrated stock, typically between 10 mM and 50 mM. This minimizes the volume of organic solvent you will add to your final assay, reducing the risk of solvent-induced artifacts or toxicity.[8][9] See Protocol 1 for a detailed, step-by-step guide. Always use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay medium. How can I fix this?
A: This is a classic problem of compound "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to overcome this, ordered from simplest to most complex:
-
Improve Dilution Technique: Add the small volume of DMSO stock into a larger volume of vigorously vortexing or stirring assay buffer. This promotes rapid dispersion and avoids pockets of high compound concentration that initiate precipitation.
-
Lower the Final Concentration: Your target concentration may simply be too high. Test a range of lower final concentrations to find the highest achievable soluble concentration.
-
Use an Intermediate Dilution Step: If you are making a large dilution (e.g., 1:1000), perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 into DMSO first, then dilute the resulting 1 mM stock 1:100 into your final buffer.
-
Employ Advanced Formulation Strategies: If the above steps fail, you will need to use solubilizing excipients. Move on to the protocols for co-solvents, surfactants, or cyclodextrins.
Q4: What are co-solvents, and how do they help? What are the risks?
A: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[2][10] Besides DMSO, common examples include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.
-
Benefit: They are simple to use and can be very effective.
-
Risks: All organic solvents can be toxic to cells at certain concentrations.[11][12] It is absolutely critical to run a vehicle control (assay medium + the same final concentration of the co-solvent) to ensure the solvent itself is not affecting your biological readout. For cell-based assays, the final concentration of DMSO should ideally be kept below 0.5%, and preferably below 0.1%.[8][9]
Q5: When should I choose a surfactant or a cyclodextrin over a co-solvent?
A: You should consider these advanced options when co-solvents are insufficiently effective or when their concentration would be toxic to your experimental system.
-
Surfactants: These are amphiphilic molecules that form micelles in water above a certain concentration (the CMC).[13] The hydrophobic core of the micelle can encapsulate the insoluble compound, presenting it in a soluble form.[14] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred for biological assays due to lower toxicity.[15] However, high concentrations can still disrupt cell membranes.[16]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They act as "molecular buckets," encapsulating the insoluble drug molecule to form a water-soluble inclusion complex.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity option that is often very effective and well-tolerated in cell cultures.[8]
Q6: Can I use pH modification to solubilize this compound?
A: This is not a recommended strategy for this compound. As explained in Section 1, the trifluoromethyl group makes the triazole ring extremely weakly basic (predicted pKa < 1.0).[4] Therefore, lowering the pH to protonate the molecule would require highly acidic conditions (pH < 1) that are incompatible with virtually all biological assays.
Section 3: Troubleshooting Workflow: Selecting a Solubilization Strategy
This decision tree provides a logical path for systematically finding the right solubilization method for your specific assay requirements.
Caption: Workflow for selecting a solubilization strategy.
Section 4: Detailed Experimental Protocols
Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 1.511 mg). The molecular weight is 151.1 g/mol .
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration. For 1.511 mg, add 1.0 mL of DMSO to make a 10 mM stock.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization Using a Co-solvent (Aqueous/PEG 400 System)
This protocol aims to create a final assay solution with 5% PEG 400.
-
Prepare Stock: Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 1.
-
Prepare Co-solvent Buffer: Prepare your standard aqueous assay buffer containing 5% (v/v) PEG 400.
-
Dilute: While vigorously vortexing the co-solvent buffer, add the required volume of the DMSO stock solution. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM DMSO stock to 999 µL of the 5% PEG 400 buffer.
-
Equilibrate: Allow the solution to mix for 15-30 minutes at room temperature.
-
Control: Remember to use the 5% PEG 400 buffer containing the equivalent amount of DMSO (0.1% in this example) as your vehicle control in the experiment.
Protocol 3: Solubilization Using a Surfactant (Tween® 80)
This protocol aims for a final Tween® 80 concentration of 0.1%.
-
Prepare Stock: Prepare a 10 mM stock solution in 100% DMSO (Protocol 1).
-
Prepare Surfactant Buffer: Prepare your assay buffer containing 0.1% (v/v) Tween® 80. Ensure the surfactant is fully dissolved.
-
Dilute: While vortexing the surfactant buffer, add the required volume of the DMSO stock. For a 10 µM final concentration, add 1 µL of the 10 mM DMSO stock to 999 µL of the 0.1% Tween® 80 buffer.
-
Control: The vehicle control for this experiment is the 0.1% Tween® 80 buffer plus the corresponding amount of DMSO.
Protocol 4: Solubilization Using a Cyclodextrin (HP-β-CD)
This method creates a concentrated stock of the compound complexed with HP-β-CD.
-
Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water. This is a common concentration used for preparing drug complexes.
-
Add Compound: Weigh the solid this compound powder and add it directly to the HP-β-CD solution to achieve a target concentration (e.g., 1-5 mM).
-
Complexation: Vortex the mixture vigorously. Place it on a rotating mixer or in a sonicating bath overnight at room temperature to allow for the formation of the inclusion complex.
-
Clarify: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Use Supernatant: Carefully collect the clear supernatant. This is your aqueous, cyclodextrin-formulated stock solution. The exact concentration should be determined analytically if possible, but it can be used for serial dilutions into your final assay buffer.
-
Control: The vehicle control must be the 45% HP-β-CD solution diluted to the same final concentration in the assay.
Section 5: Summary of Solubilization Strategies
| Method | Mechanism of Action | Recommended Starting Conc. (Final Assay) | Pros | Cons / Caveats |
| Co-solvents (DMSO, PEG 400) | Reduces solvent polarity, increasing solubility of non-polar compounds.[2][20] | DMSO: <0.5%PEG 400: 1-5% | Simple, effective for moderate solubility challenges, well-established. | Potential for cytotoxicity or direct interference with assay components (e.g., enzymes).[11][12] Vehicle control is essential. |
| Surfactants (Tween® 80, Pluronic® F-68) | Forms micelles that encapsulate the hydrophobic drug in an aqueous medium.[13][14] | 0.01 - 0.1% | Can achieve higher soluble concentrations than co-solvents alone. | Can disrupt cell membranes at higher concentrations; may interfere with protein-based assays.[16] |
| Cyclodextrins (HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[17][18][21] | 0.1 - 1% | Generally very low cytotoxicity;[8][9] effective for a wide range of compounds; can improve compound stability. | Can be less effective for very large or oddly shaped molecules; may extract cholesterol from cell membranes at very high concentrations. |
References
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Wikipedia. (2023). 1,2,4-Triazole. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)-1H-1,2,4-triazole. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Hua, S. (2019). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 11(10), 497. Retrieved from [Link]
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Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(11), 2507. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Buarque, C. D., et al. (2023). Systems that can improve the water solubility of drugs. Exploratory Drug Science.
- Akay, E., & Karakaş, D. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in Various Drug Formulations. Pharmaceutical Formulation and Quality.
- Ghassemi, F., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 3(4), 49-55.
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Zhang, Y., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 23(8), 5585-5601. Retrieved from [Link]
- Stahl, P., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
-
Kumar, S., & Singh, A. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 17(3), 567-581. Retrieved from [Link]
- Li, Y., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5), 1184-1192.
-
Nielsen, C. H., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 63-66. Retrieved from [Link]
-
Dias, A. M. A., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Journal of Pharmaceutical Sciences, 109(10), 2967-2983. Retrieved from [Link]
-
Crini, G., et al. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(3), 971. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
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Tanna, R., et al. (2017). In Vitro Enzyme Inhibition by Organic Solvents. Indian Journal of Pharmaceutical Sciences, 79(4), 586-593. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 15(2), 522. Retrieved from [Link]
-
Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104213. Retrieved from [Link]
- Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329-E357.
-
Han, J., et al. (2020). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 8, 584. Retrieved from [Link]
-
Siddiqui, N., et al. (2022). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 27(19), 6649. Retrieved from [Link]
-
Koppel, A., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 63-6. Retrieved from [Link]
- Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
- Singh, M., et al. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 573-585.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Al-Ostath, A. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6432. Retrieved from [Link]
-
Patel, R. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmacy & Bioallied Sciences, 4(4), 321-329. Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
- Asati, V., & Sharma, S. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1-12.
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Homayun, B., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7217. Retrieved from [Link]
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- 3. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole in Solution
Welcome to the technical support center for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Introduction to the Stability Profile of this compound
This compound is a heterocyclic compound featuring a stable 1,2,4-triazole ring. Generally, the 1,2,4-triazole core is robust and aromatic in nature.[1] The inclusion of a trifluoromethyl (CF3) group can further enhance metabolic stability and resistance to chemical and thermal degradation.[2] However, the overall stability of the molecule in solution is a dynamic interplay of its structural features with the surrounding environment. Factors such as solvent polarity, pH, temperature, and light exposure can significantly influence its integrity over time.[3][4]
This guide will walk you through common stability-related challenges, provide a framework for troubleshooting, and offer protocols for assessing the stability of this compound in your specific experimental setup.
Troubleshooting Guide: Common Stability Issues
This section is formatted in a question-and-answer format to directly address problems you may encounter.
Question 1: I'm observing a gradual loss of my compound's concentration in my stock solution. What are the likely causes?
Answer:
A decline in the concentration of this compound in a stock solution can be attributed to several factors, primarily chemical degradation. The stability of triazole derivatives in solution is influenced by the solvent, pH, temperature, and light exposure.[1]
Causality and Troubleshooting Steps:
-
Solvent-Mediated Degradation: While generally stable, interactions with certain solvents, especially protic or highly polar ones, can facilitate degradation over time.
-
Recommendation: For long-term storage, consider using aprotic, anhydrous solvents such as DMSO or DMF. It is advisable to prepare fresh solutions for critical experiments. To mitigate degradation, stock solutions should be stored at low temperatures, such as -20°C or -80°C, in small aliquots to prevent multiple freeze-thaw cycles.[1]
-
-
Hydrolysis: The stability of some triazole rings can be pH-dependent.[3] Although the 1,2,4-triazole ring is generally resistant to cleavage under mild acidic or basic conditions, extreme pH values combined with elevated temperatures can promote hydrolysis.[1]
-
Recommendation: If your solvent is aqueous or contains water, ensure the pH is neutral and buffered if necessary. For compounds with unknown pH sensitivity, it is best to maintain a pH range of 6-8.
-
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation in some triazole-based compounds.[3]
-
Recommendation: Always store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize the exposure of your solutions to ambient light during experimental procedures.
-
-
Temperature-Induced Degradation: Elevated temperatures can accelerate the rate of chemical degradation.[4]
-
Recommendation: Store stock solutions at recommended low temperatures. Avoid leaving solutions at room temperature for extended periods.
-
Question 2: My experimental results are inconsistent. Could the stability of this compound in my aqueous assay buffer be the problem?
Answer:
Yes, inconsistent results in biological or chemical assays are a classic sign of compound instability in the assay medium.[1] The seemingly benign environment of an aqueous buffer can present several challenges to the stability of a small molecule.
Causality and Troubleshooting Steps:
-
Buffer Composition and pH: The pH and components of your buffer can directly impact the compound's stability. Certain buffer components may even catalyze degradation.
-
Recommendation: Perform a stability study of your compound directly in the assay buffer. A simple workflow is to incubate a known concentration of the compound in the buffer for the duration of your experiment, taking samples at various time points for analysis by a stability-indicating method like HPLC.
-
-
Interaction with Other Assay Components: Other components in your assay, such as proteins, reducing agents (like DTT), or chelators, could potentially react with your compound.
-
Recommendation: If you suspect an interaction, run control experiments where you incubate your compound with individual components of the assay medium to pinpoint the source of instability.
-
The following diagram illustrates a decision-making workflow for troubleshooting inconsistent assay results:
Caption: Troubleshooting workflow for inconsistent assay results.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended solvents for dissolving and storing this compound?
-
A1: For long-term storage, high-purity, anhydrous aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. For working solutions, the choice of solvent will depend on the experimental requirements. If aqueous buffers are necessary, it is crucial to assess the compound's stability in that specific medium.
-
-
Q2: How does pH affect the stability of this compound?
-
Q3: Is this compound sensitive to light?
-
A3: Many heterocyclic compounds exhibit some degree of photosensitivity. Photolysis has been identified as a degradation pathway for some triazole-based fungicides.[3] Therefore, it is a best practice to protect solutions of this compound from light, especially during storage and long experiments.
-
-
Q4: What is the recommended storage temperature?
-
A4: For solid material, storage in a cool, dry place is advised. For solutions, storage at -20°C or -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.[1]
-
-
Q5: Are there any known incompatible materials?
-
A5: Strong oxidizing agents should be avoided as they can potentially react with the triazole ring or other functional groups on similar molecules.[5] It is also advisable to avoid strong acids and bases, especially at high temperatures.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Liquid Medium
This protocol provides a framework for determining the stability of your compound in a solvent or buffer of interest using HPLC analysis.
Objective: To quantify the degradation of this compound over time under specific conditions.
Materials:
-
This compound
-
Solvent/buffer of interest
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with additives like formic acid or trifluoroacetic acid as needed)
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solution: Dilute the stock solution with the solvent/buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Time Zero (T0) Sample: Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial and analyze it. This will serve as your T0 reference.
-
Incubation: Store the remaining test solution under the conditions you wish to evaluate (e.g., room temperature, 37°C, protected from light, exposed to light).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution and transfer them to HPLC vials for analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. The method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T0 sample using the peak area from the chromatograms.
Data Interpretation:
| Time (hours) | Peak Area (Parent Compound) | % Remaining |
| 0 | Initial Peak Area | 100% |
| 1 | Peak Area at 1h | Calculate % |
| 2 | Peak Area at 2h | Calculate % |
| ... | ... | ... |
| 48 | Peak Area at 48h | Calculate % |
A loss of more than 5-10% of the parent compound over the course of your experiment may indicate significant instability that could affect your results.
Visualization of Potential Degradation Pathways
While the specific degradation products of this compound are not detailed in the literature, we can hypothesize potential pathways based on the degradation of similar heterocyclic compounds. These could include hydrolysis of the trifluoromethyl group or oxidative attack on the triazole ring.
Caption: Speculative degradation pathways for this compound.
References
- Zhu, J., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 64(19), 14211-14243.
- Wu, W., et al. (2016). Degradation of 1,2,4-Triazole Fungicides in the Environment. Journal of Ecology and Rural Environment, 32(5), 725-731.
- El-Sabbagh, O. I., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 13(1), 11563.
- BenchChem. (2025).
- Zhang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(18), 52631-52642.
- U.S. Environmental Protection Agency. (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole.
- ChemSafetyPRO. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Synthesis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Introduction
Welcome to the Technical Support Center for the synthesis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. This valuable heterocyclic compound is of significant interest in pharmaceutical and agrochemical research, largely due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] The synthesis of 1,2,4-triazoles is a well-established field, yet the introduction of specific substituents, like the trifluoromethyl group and N-alkylation, presents unique challenges, including the control of regioselectivity and the formation of stubborn impurities.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical causality behind common synthetic issues. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and achieve a high yield of your target compound with excellent purity.
Plausible Synthetic Pathway & Mechanism
A robust and common method for synthesizing 4-substituted-3-trifluoromethyl-1,2,4-triazoles involves a two-step process: the formation of a trifluoroacetimidohydrazide intermediate, followed by cyclization with a one-carbon source. This pathway is often preferred for its reliability and the availability of starting materials.[5]
The proposed synthesis begins with the reaction of an N-aryl-2,2,2-trifluoroacetimidoyl chloride with methylhydrazine. This nucleophilic substitution forms the key N'-methyl-2,2,2-trifluoroacetimidohydrazide intermediate. The subsequent and final step is the cyclodehydration of this intermediate using an agent like triethyl orthoformate or trifluoroacetic anhydride to form the 1,2,4-triazole ring.[3][5]
Sources
Technical Support Center: Crystallization of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Welcome to the dedicated technical support center for the crystallization of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this specific triazole derivative. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Part 1: The Unique Challenge of Crystallizing this compound
The presence of a trifluoromethyl (-CF3) group on the 1,2,4-triazole core significantly influences the molecule's physicochemical properties, which in turn affects its crystallization behavior. The high electronegativity and lipophilicity of the -CF3 group can enhance solubility in a range of organic solvents and impact the intermolecular interactions necessary for crystal lattice formation.[1][2] This often leads to challenges such as supersaturation, "oiling out," and the formation of poor-quality crystals. Understanding these potential hurdles is the first step toward successful crystallization.
Part 2: Troubleshooting Common Crystallization Problems
This section is structured in a question-and-answer format to directly address the most common issues you may face.
Q1: My this compound sample won't dissolve in any of the solvents I've tried. What should I do?
A1: This is a common starting problem. A systematic approach to solvent screening is crucial. The goal is to find a solvent (or a solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Expert Advice: The trifluoromethyl group increases the lipophilicity of your compound.[2] Therefore, you may need to explore a broader range of solvents, including those with moderate to low polarity.
Troubleshooting Steps:
-
Small-Scale Solubility Tests: Use a few milligrams of your compound and test its solubility in a range of solvents (0.1-0.2 mL) at both room temperature and at the solvent's boiling point.
-
Solvent Selection: Refer to the table below for a list of common laboratory solvents and their properties. Start with solvents like ethanol, methanol, acetone, and ethyl acetate before moving to less common ones.[3]
-
Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds. |
| Ethanol | 78 | 4.3 | A versatile solvent for many organic compounds. |
| Methanol | 65 | 5.1 | Similar to ethanol but with a lower boiling point. |
| Acetone | 56 | 5.1 | A good solvent for a wide range of organic compounds. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent. |
| Dichloromethane | 40 | 3.1 | A non-polar solvent, useful for less polar compounds. |
| Toluene | 111 | 2.4 | A non-polar solvent with a high boiling point. |
| Hexane | 69 | 0.1 | A very non-polar solvent, often used as an anti-solvent. |
Q2: The compound dissolves well at high temperatures, but no crystals form upon cooling, even after a long time. What's happening?
A2: This is a classic case of a supersaturated solution. The compound remains dissolved in the solvent even though its concentration is above its normal saturation point at that temperature. To induce crystallization, you need to provide a nucleation site for the crystals to start growing.
Expert Advice: Supersaturation is common with highly soluble compounds. Be patient and systematic with your attempts to induce crystallization.
Troubleshooting Workflow:
Q3: Instead of crystals, an oil is forming at the bottom of my flask. How can I prevent this "oiling out"?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. The resulting oil is a liquid phase of your compound that is immiscible with the solvent.
Expert Advice: The trifluoromethyl group can sometimes lower the melting point of a compound, making it more prone to oiling out. Slowing down the crystallization process is key to preventing this.
Strategies to Prevent Oiling Out:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature over several hours.
-
Use More Solvent: The concentration of your compound might be too high. Try using a slightly larger volume of solvent to keep the compound in solution at a lower temperature.
-
Change Solvents: A solvent with a lower boiling point might be a better choice, as the solution will be cooler when it becomes saturated.
-
Seed the Solution: Adding a seed crystal at a temperature just above where it oils out can sometimes encourage crystallization over oiling.
Q4: I'm getting crystals, but they are very small, needle-like, or of poor quality for X-ray diffraction. How can I improve my crystal quality?
A4: The quality of crystals is highly dependent on the rate of their formation. Rapid crystallization tends to trap impurities and lead to smaller, less ordered crystals. To obtain high-quality single crystals, you need to slow down the crystallization process significantly.
Expert Advice: For techniques like X-ray crystallography, a single, well-ordered crystal is essential. The following methods are designed to promote slow and controlled crystal growth.
Advanced Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows the solvent to evaporate very slowly, gradually increasing the concentration of your compound and promoting the growth of large crystals.
-
Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar. The larger jar should contain a small amount of a "poor" solvent in which your compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and causing slow crystallization.
-
Solvent Layering: Carefully layer a less dense "poor" in which your compound is insoluble on top of a more dense solution of your compound in a "good" solvent. The two solvents should be miscible. Over time, the solvents will slowly mix at the interface, causing your compound to crystallize.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the ideal purity of my compound for successful crystallization?
-
A: Higher purity is always better. Ideally, your compound should be >95% pure. Impurities can inhibit crystal growth or co-crystallize, leading to poor-quality crystals.
-
-
Q: Can the pH of the solution affect crystallization?
-
A: Yes, for ionizable compounds, pH can significantly impact solubility. While this compound is a neutral molecule, residual acidic or basic impurities from the synthesis could affect its crystallization. Ensure your sample is free from such impurities.
-
-
Q: How long should I wait for crystals to form?
-
A: This can range from a few hours to several weeks, depending on the compound, the solvent, and the crystallization method. Be patient, and avoid disturbing your crystallization experiment.
-
-
Q: My crystals disappear when I try to filter them. What is happening?
-
A: This suggests that the crystallization is readily reversible and the compound is quite soluble in the mother liquor at room temperature. Try cooling the solution in an ice bath before filtration and wash the crystals with a small amount of ice-cold solvent.
-
Part 4: Experimental Protocols
Protocol 1: Crystallization by Slow Cooling
-
Place your this compound in a clean Erlenmeyer flask.
-
Add a suitable solvent dropwise while heating and stirring until the compound just dissolves.
-
Cover the flask and allow it to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air-dry.
Protocol 2: Crystallization by Vapor Diffusion
-
Prepare a concentrated solution of your compound in a good solvent in a small vial (e.g., a 1-dram vial).
-
Place this small vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial).
-
Add a small amount of a poor, volatile solvent to the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the larger jar and leave it undisturbed.
-
Crystals should form in the inner vial over a period of days to weeks.
Part 5: References
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.
-
Ogawa, Y., & Murata, K. (2004). Practical Synthesis of 3-Trifluoromethyl-1,2,4-triazoles. Journal of the Fluorine Chemistry, 125(4), 521-525.
-
Stahly, G. P. (2004). A survey of cocrystals. Crystal Growth & Design, 4(6), 1007-1026.
-
Threlfall, T. (1995). Analysis of organic polymorphs: a review. Analyst, 120(10), 2435-2460.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
Sources
Technical Support Center: Degradation of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Introduction
Welcome to the technical support guide for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of this compound. While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, this guide provides a robust framework for investigation based on the well-established chemistry of related triazole-based compounds, particularly triazole fungicides and pharmaceuticals.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work. We will explore hypothesized degradation pathways, provide detailed experimental protocols for their investigation, and offer troubleshooting advice for common analytical challenges. Our approach is grounded in the principles of chemical stability, metabolic transformation, and environmental fate, drawing parallels from structurally similar molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most likely degradation pathways for this compound?
Based on the chemistry of related triazole fungicides and other N-methylated heterocyclic compounds, we can hypothesize several primary degradation routes. The 1,2,4-triazole ring itself is known to be relatively stable.[1] Therefore, initial degradation is likely to involve the substituents.
Hypothesized Degradation Pathways:
-
N-Demethylation: The N-methyl group is a common site for metabolic attack, particularly through cytochrome P450 (CYP) enzymes in biological systems. This would yield 3-(trifluoromethyl)-4H-1,2,4-triazole as a primary metabolite.
-
Hydroxylation: The methyl group could undergo hydroxylation to form a hydroxymethyl intermediate, which may be further oxidized.
-
Cleavage to 1,2,4-Triazole: Many complex triazole-containing pesticides and pharmaceuticals ultimately degrade to the core 1,2,4-triazole moiety.[1][2] This is a critical transformation product to monitor, as it is persistent and mobile in the environment.[2]
-
Oxidative Degradation: Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), can lead to the opening of the triazole ring.[3] This is more relevant to environmental fate or specific chemical treatment processes rather than typical metabolic pathways.
-
Hydrolysis and Photolysis: The 1,2,4-triazole ring is generally stable to hydrolysis under neutral, acidic, and basic conditions.[4] Similarly, direct photolysis in sunlight is often not a significant degradation route for the core triazole structure.[4] However, the complete molecule's susceptibility should be experimentally verified.
The diagram below illustrates these hypothesized pathways, providing a roadmap for identifying potential degradation products.
Caption: Hypothesized degradation pathways for this compound.
FAQ 2: I'm observing an unexpected peak during LC-MS analysis of my degradation study. How can I identify it?
Identifying unknown peaks is a common challenge. A systematic approach combining analytical techniques and logical deduction is crucial.
Troubleshooting Workflow for Unknown Peak Identification:
-
Confirm It's a Degradant: Analyze a control sample of your parent compound that has not undergone the degradation experiment (a t=0 sample). If the peak is absent or significantly smaller, it is likely a product.
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the unknown peak. This allows you to generate a molecular formula and compare it against the hypothesized degradants from FAQ 1.
-
MS/MS Fragmentation: Induce fragmentation of the unknown peak's parent ion and analyze the resulting daughter ions. Compare this fragmentation pattern to that of your parent compound. The loss of specific masses can provide structural clues (e.g., a loss of 14 Da might suggest demethylation).
-
Reference Standards: If possible, synthesize or purchase authentic reference standards of suspected degradants (like 1,2,4-triazole). Co-elution (injecting the sample and the standard together) provides strong evidence of identity if a single, sharp peak is observed.
-
Review the Pathway: Does the molecular formula from HRMS fit logically into the hypothesized degradation pathway? For example, a mass difference of -14.01565 Da from the parent compound strongly suggests the loss of a CH₂ group (demethylation).
The workflow below provides a visual guide for this process.
Caption: Troubleshooting workflow for identifying unknown degradation products.
Table 1: Typical LC-MS/MS Parameters for Analysis
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., Hypercarb) | Good retention for polar and non-polar compounds. Hypercarb columns are noted for good retention of very polar triazole metabolites.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ion mode electrospray ionization (ESI+). |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting compounds from the C18 column. |
| Ionization Mode | ESI Positive (+) | The nitrogen atoms in the triazole ring are readily protonated. |
| Analysis Mode | Full Scan & Targeted MS/MS (MRM) | Full scan for unknown identification; MRM for sensitive quantification of known degradants. |
FAQ 3: My compound appears highly stable. How can I perform a forced degradation study to identify potential degradants?
Forced degradation, or stress testing, uses harsh conditions to accelerate the degradation process, helping to reveal potential degradation pathways and validate the stability-indicating power of your analytical methods.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare several identical solutions of your compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the conditions outlined in the table below. Include a control sample protected from light and stored at room temperature or refrigerated.
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Quenching: Neutralize the acid and base samples before analysis (e.g., add an equimolar amount of base or acid).
-
Analysis: Analyze all samples by LC-MS to identify and quantify the parent compound and any new peaks that appear.
Table 2: Conditions for Forced Degradation Studies
| Condition | Reagent/Setup | Typical Concentration/Setting | Purpose |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M HCl, heated to 60-80°C | To test stability in acidic conditions. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH, at room temp or heated | To test stability in alkaline conditions. Many triazoles are stable to hydrolysis.[4] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂, at room temperature | To simulate oxidative stress. |
| Photodegradation | UV Lamp | Photostability chamber with controlled UV and visible light | To test light sensitivity. Triazole rings are often photolytically stable.[4] |
| Thermal | Oven | 60-80°C | To test thermal stability. |
FAQ 4: How can I set up an in vitro experiment to investigate the metabolic stability of this compound?
In vitro metabolism studies, often using liver microsomes, are a standard method to predict how a compound might be broken down in the body.
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Reagents:
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase to continuously supply the NADPH cofactor required by CYP enzymes)
-
Test compound stock solution (in DMSO or acetonitrile)
-
Control compound (a compound with known metabolic stability)
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
-
-
Procedure:
-
Pre-warm a solution of microsomes and phosphate buffer in a water bath at 37°C.
-
In separate tubes, add your test compound to the pre-warmed buffer to reach a final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This is your t=0 point for the reaction.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.
-
Include a control reaction with no NADPH regenerating system to check for non-enzymatic degradation.
-
Once all time points are collected, vortex the tubes and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an analysis vial and analyze by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this curve (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k). This provides a quantitative measure of the compound's metabolic stability.
-
Analyze the samples in full-scan mode to identify the appearance of potential metabolites, such as the N-demethylated product.
-
References
-
EURL-SRM. (2017). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. European Union Reference Laboratory for Single Residue Methods. [Link]
-
Chen, X., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Science and Pollution Research, 28, 21085-21096. [Link]
-
U.S. EPA. (2019). Uniconazole-P. Human Health and Ecological Risk Assessment for Registration Review. U.S. Environmental Protection Agency. [Link]
-
Wu, Y., et al. (2021). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Journal of Hazardous Materials, 403, 123595. [Link]
-
Wang, Q., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 48869-48880. [Link]
-
Ross, N. A., & T. L. T. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
Li, Y., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Nongye Huanjing Kexue Xuebao, 35(1), 114-120. [Link]
-
Tang, X., et al. (2021). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 9, 747656. [Link]
-
U.S. EPA. (2017). Mefentrifluconazole Degradate 1,2,4-triazole. U.S. Environmental Protection Agency. [Link]
-
O'Roke, G. T., et al. (2023). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Environmental Science & Technology Letters, 10(4), 334-340. [Link]
-
U.S. EPA. (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole. U.S. Environmental Protection Agency. [Link]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Analytical Method Development for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Welcome to the dedicated technical support resource for the analytical method development of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you with the knowledge to develop and execute reliable analytical methods for this compound, ensuring data integrity and accelerating your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the key physicochemical properties of this compound that influence analytical method development?
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be suitable for the analysis of this compound, with the choice depending on the sample matrix and desired sensitivity.
-
HPLC with UV or Mass Spectrometric (MS) detection is often the preferred method due to its versatility and applicability to a wide range of matrices. Given the presence of the triazole ring, the compound is expected to have a UV chromophore, making UV detection a viable option. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer (LC-MS) is recommended.
-
GC with a Flame Ionization Detector (FID) or MS detection is a viable alternative if the compound is sufficiently volatile and thermally stable. The methyl and trifluoromethyl groups can enhance its volatility. GC-MS would provide excellent selectivity and sensitivity.
Q3: What are the initial steps I should take when developing an HPLC method for this compound?
A3: A systematic approach is key to efficient HPLC method development.[1]
-
Understand Your Analyte: Gather all available information on the physicochemical properties of this compound.
-
Select the Right Column: Based on its moderate polarity, a C18 or C8 reversed-phase column is a good starting point.
-
Choose an Appropriate Mobile Phase: A mixture of water or buffer and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC. The initial mobile phase composition can be estimated based on the compound's polarity.
-
Optimize the Separation: Perform scouting gradients to determine the optimal mobile phase composition and gradient profile for good peak shape and resolution.
-
Select a Suitable Detector: If the UV absorbance maximum is known, set the detector to that wavelength. If not, a photodiode array (PDA) detector can be used to determine the optimal wavelength. For LC-MS, tune the instrument for the parent ion of the analyte.
Q4: How can I ensure the stability of this compound during sample preparation and analysis?
A4: The stability of N-trifluoromethyl azoles is generally good in aqueous media.[2] However, it is always prudent to perform stability studies. Prepare standards in your sample diluent and analyze them at different time points (e.g., 0, 4, 8, and 24 hours) under your intended storage conditions. Look for any significant changes in peak area or the appearance of degradation peaks. Minimizing exposure to extreme pH, high temperatures, and prolonged light exposure is a good general practice.
Part 2: HPLC Method Development and Troubleshooting Guide
This section provides a more in-depth guide to developing a robust HPLC method and troubleshooting common issues.
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for developing a validated HPLC method.
Suggested HPLC Method Parameters (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 15 minutes | A good starting gradient to elute a wide range of compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector | UV at 220 nm or MS (ESI+) | The triazole moiety should have some UV absorbance at lower wavelengths. Electrospray ionization in positive mode is a good starting point for MS detection. |
HPLC Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with silanol groups on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a highly end-capped column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[3] |
| Peak Fronting | - Sample solvent stronger than the mobile phase. - Column overload. | - Dissolve the sample in the initial mobile phase. - Reduce the sample concentration.[3] |
| Split Peaks | - Clogged frit or void in the column. - Sample solvent incompatibility. | - Reverse flush the column (if permissible by the manufacturer). - Replace the column if the problem persists. - Ensure the sample solvent is miscible with the mobile phase.[4] |
| Variable Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column not equilibrated. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for temperature control. - Ensure the column is fully equilibrated before each injection.[5][6] |
| No Peaks or Very Small Peaks | - No sample injected. - Detector issue (e.g., lamp off). - Compound not eluting from the column. | - Check the autosampler and syringe for proper operation. - Verify detector settings and lamp status. - Run a stronger gradient (e.g., up to 100% organic) to elute any strongly retained compounds.[7] |
Part 3: GC-MS Method Development and Troubleshooting Guide
This section provides guidance on developing a GC-MS method for this compound and troubleshooting potential issues.
Experimental Workflow for GC-MS Method Development
Sources
"handling and storage recommendations for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole"
Technical Support Center: 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Welcome to the technical support guide for this compound (CAS No: 1227465-50-0).[1] This document provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for the effective handling, storage, and use of this compound. Our goal is to ensure the integrity of your experiments and promote a safe laboratory environment.
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[2][3] The addition of a trifluoromethyl group often enhances properties like metabolic stability and binding affinity due to the high strength of carbon-fluorine bonds.[4] This guide is designed to help you navigate the specific considerations required for this valuable research compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximum stability, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] The recommended storage temperature can typically be found on the product label, but refrigerated conditions (2-8 °C) are common practice for preserving long-term integrity.[7] To prevent degradation from atmospheric moisture, storage in a desiccator is strongly advised, as triazole derivatives can be hygroscopic.[8][9] The container should be stored away from direct sunlight and incompatible materials.[10][11]
Q2: How stable is this compound in its solid form and in solution? What is its expected shelf-life?
A2: In its solid, crystalline form, this compound is expected to be stable for years when stored under the recommended conditions.[10] The 1,2,4-triazole ring is an aromatic system, which confers significant stability.[12][13] Furthermore, the trifluoromethyl group is exceptionally inert and resistant to metabolic degradation.[4]
In solution, stability is solvent and storage-dependent. For stock solutions prepared in anhydrous DMSO or ethanol, storage at -20°C or -80°C in tightly sealed, light-protected aliquots is recommended to minimize degradation from freeze-thaw cycles and solvent impurities.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: A thorough risk assessment should always be conducted before handling.[14] Based on data from related triazole compounds, the following PPE is required:
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[15][16]
-
Skin Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory.[14] Handle with chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use.[14][15]
-
Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[15][17] If dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.[7][17]
-
Hygiene: Always wash hands thoroughly with soap and water after handling.[5][14] Do not eat, drink, or smoke in the laboratory.[8]
Q4: What solvents are recommended for preparing stock solutions?
A4: While specific solubility data for this exact compound is limited, general solubility patterns for 1,2,4-triazoles suggest good solubility in polar organic solvents.[9] A related derivative, 4-Methyl-4H-1,2,4-triazole-3-thiol, is soluble in acetone. For biological applications, high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol are standard choices. Always begin with a small quantity to confirm solubility at your desired concentration before preparing a bulk stock solution.
Q5: What are the known chemical incompatibilities for this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][10] These substances can compromise the integrity of the triazole ring structure.[10] The compound should also be kept away from heat, sparks, and open flames, as dusts may form explosive mixtures with air under certain conditions.[7][8]
Q6: How should spills and waste be handled?
A6: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, prevent the formation of dust.[17] Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[10][16] Avoid letting the chemical enter drains.[15] All waste material must be disposed of in accordance with local, state, and federal regulations.[17] Handle uncleaned containers as you would the product itself.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| Compound appears discolored, clumped, or "oily." | Improper Storage: The compound has likely been exposed to moisture or excessive heat. Hygroscopicity is a known characteristic of some triazoles.[9] | Action: Discard the compound. It is critical to use material of the highest purity for reproducible results. Prevention: Always store the solid compound in a tightly sealed vial inside a desiccator in a cool, dark place.[5][10] |
| Difficulty dissolving the compound to prepare a stock solution. | 1. Incorrect Solvent Choice. 2. Concentration is too high (exceeds solubility limit). 3. Low-quality or wet solvent. | Action: 1. Test solubility in alternative polar organic solvents like ethanol, methanol, or acetone.[9] 2. Attempt to create a more dilute solution. Gentle warming or sonication can aid dissolution, but be cautious of potential degradation with heat. 3. Use fresh, anhydrous-grade solvents to prevent solubility issues and compound degradation. |
| Inconsistent or non-reproducible results in biological assays. | Stock Solution Degradation: This can be caused by repeated freeze-thaw cycles, prolonged storage at room temperature, or exposure to light. | Action: Prepare a fresh stock solution from the solid starting material. Prevention: After preparing a stock solution, divide it into smaller, single-use aliquots and store them at -20°C or -80°C.[7] This practice minimizes freeze-thaw cycles and preserves the integrity of the compound for longer. |
Summary of Handling & Storage Recommendations
| Parameter | Recommendation | Source(s) |
| CAS Number | 1227465-50-0 | [1] |
| Molecular Formula | C₄H₄F₃N₃ | [1] |
| Appearance | White to pale yellow crystalline solid (typical for triazoles) | [9] |
| Storage Temperature | 2-8°C, in a dry, dark place | [7] |
| Atmosphere | Store under an inert atmosphere if possible; use a desiccator | [18] |
| Container | Tightly sealed, light-resistant vial | [5][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [5][10] |
| Handling Area | Chemical fume hood or well-ventilated area | [15][17] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [15] |
Visual Workflow and Logic Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between storage conditions and compound stability.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, a common procedure for compounds used in cell-based assays and high-throughput screening.
Materials:
-
This compound (MW: 167.10 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and micropipettes
-
Vortex mixer
-
Amber or light-blocking microcentrifuge tubes for aliquots
Procedure:
-
Pre-calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 167.10 g/mol * (1000 mg / 1 g) = 1.671 mg
-
-
Safety First: Put on all required PPE (lab coat, gloves, safety goggles) and perform all handling steps within a certified chemical fume hood.[14][15]
-
Weighing: Carefully weigh out the calculated mass (e.g., 1.671 mg) of the solid compound into a tared, sterile microcentrifuge tube. Avoid generating dust.[17]
-
Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear.
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, immediately portion the stock solution into single-use aliquots (e.g., 10-50 µL) in amber or foil-wrapped microcentrifuge tubes.
-
Labeling and Final Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store the aliquots in a sealed secondary container at -20°C or -80°C until use.[7]
References
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE - ChemicalBook.
- Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol - Benchchem.
- 1,2,4-Triazole - Wikipedia.
- SAFETY D
- SAFETY D
- The role of 1,2,4-triazole - ChemicalBook.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2023).
- Reddit - r/chemistry discussion on trifluoromethyl-containing compounds. (2023).
- Fused 1,2,4-Triazole Heterocyclic Derivatives: A Comparative Guide to Their Biological Properties - Benchchem.
- 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLIC
- Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchG
- 4-Methyl-4H-1,2,4-triazole-3-thiol 97 - Sigma-Aldrich.
- SAFETY D
- 4-AMINO-5-TRIFLUOROMETHYL-4H-1,2,4-TRIAZOLE-3-THIOL Safety D
- SAFETY D
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Validation & Comparative
"validating the anticancer effects of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole in vivo"
This guide outlines a rigorous, scientifically-grounded framework for the in vivo validation of a novel anticancer agent. By grounding our experimental design in a clear mechanistic hypothesis, selecting the appropriate animal model, and adhering to validated protocols, we can generate high-quality, reproducible data. The objective comparison against both a negative (vehicle) and a positive (standard-of-care) control is essential for contextualizing the compound's performance. [21]The hypothetical data presented for this compound illustrates a successful outcome, providing the necessary evidence to justify advancing the compound to the next stage of preclinical development, which might include orthotopic or patient-derived xenograft (PDX) models for even greater clinical relevance. [6][22]
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A Comparative Efficacy Analysis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole and Other Triazole Derivatives
A Technical Guide for Researchers in Drug and Agrochemical Development
In the ever-evolving landscape of medicinal chemistry and agrochemical research, the 1,2,4-triazole scaffold remains a cornerstone for the development of potent therapeutic agents and crop protection solutions.[1][2] Its unique chemical properties, including hydrogen bonding capacity and metabolic stability, make it a privileged structure in numerous marketed drugs and pesticides.[3] This guide provides an in-depth comparative analysis of a specific derivative, 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, against other notable triazoles, with a focus on its potential efficacy as an antifungal and herbicidal agent. The inclusion of a trifluoromethyl group is of particular interest, as this moiety is known to enhance the biological activity of many compounds.[1]
The Pivotal Role of the Trifluoromethyl Group in Triazole Efficacy
The introduction of a trifluoromethyl (-CF3) group into a heterocyclic ring system can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. The high electronegativity and electron-withdrawing nature of the -CF3 group can influence the electronic distribution within the triazole ring, potentially leading to enhanced binding affinity with target enzymes.[2] Furthermore, the lipophilicity of the -CF3 group can improve a compound's ability to permeate cell membranes, a critical factor for both drug delivery and agrochemical performance. Several studies have demonstrated that the presence of a trifluoromethyl group on the triazole ring can lead to a significant increase in antifungal and herbicidal efficacy.[1][4]
Structural and Mechanistic Comparison
This compound: A Profile
The subject of this guide, this compound, possesses two key substituents on the 4H-1,2,4-triazole core: a methyl group at the N4 position and a trifluoromethyl group at the C3 position. The 4H-isomer of 1,2,4-triazole is one of two tautomeric forms, with the other being the 1H-isomer. The specific substitution pattern of this molecule suggests a deliberate design to optimize its biological activity.
Comparative Analysis with Other Triazoles
To contextualize the potential efficacy of this compound, we will compare it with established triazole compounds in both the antifungal and herbicidal domains.
Antifungal Efficacy:
A prominent class of antifungal drugs, the triazoles, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
A comparative overview of key structural features and their anticipated impact on antifungal activity is presented below:
| Feature | This compound | Fluconazole (Antifungal Drug) | Itraconazole (Antifungal Drug) |
| Core Structure | 4H-1,2,4-triazole | 1H-1,2,4-triazole | 1H-1,2,4-triazole |
| Key Substituents | -CH3 at N4, -CF3 at C3 | Dihalophenyl and triazolylmethyl groups | Complex side chain with a triazolone moiety |
| Potential Advantages of this compound | The electron-withdrawing -CF3 group may enhance binding to CYP51. The N4-methyl group could influence solubility and metabolic stability. | A well-established and broad-spectrum antifungal. | Potent activity against a wide range of fungi. |
| Potential Disadvantages | Lacks the extended side chains of many potent antifungals which contribute to target specificity and potency. | Resistance has emerged in some fungal species. | Complex structure can lead to more drug-drug interactions. |
Herbicidal Efficacy:
Triazole herbicides act on various plant-specific enzymes. A key target for some triazole herbicides is acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids.
A comparison with a known triazole herbicide is outlined below:
| Feature | This compound | Cafenstrole (Herbicide) |
| Core Structure | 4H-1,2,4-triazole | 1H-1,2,4-triazole |
| Key Substituents | -CH3 at N4, -CF3 at C3 | Carbamoyl and substituted phenyl groups |
| Potential Advantages of this compound | The trifluoromethyl group is a known toxophore in many herbicides, potentially leading to high potency. The small and relatively simple structure may allow for good systemic movement within the plant. | Proven efficacy against a range of weeds. |
| Potential Disadvantages | The specific mode of action would need to be determined experimentally. | May have a narrower spectrum of activity compared to newer herbicides. |
The presence of the trifluoromethyl group in this compound suggests a strong potential for herbicidal activity.[4][5] SAR studies have indicated that electron-withdrawing groups on the triazole ring can contribute to potent herbicidal effects.[2]
Experimental Protocols for Efficacy Evaluation
To empirically validate the comparative efficacy of this compound, standardized in vitro and in vivo assays are essential.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal strains.
Materials:
-
Test compound (this compound) and reference triazoles (e.g., Fluconazole).
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Culture fungal strains overnight and adjust the final inoculum concentration to approximately 0.5 to 2.5 x 10^3 cells/mL in RPMI-1640 medium.[7]
-
Compound Dilution: Prepare a stock solution of the test compound and serially dilute it in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the optical density with a spectrophotometer.
Caption: Workflow for in vitro antifungal susceptibility testing.
Herbicidal Activity Screening (Petri Dish Assay)
This protocol provides a preliminary assessment of pre-emergent herbicidal activity.
Objective: To evaluate the inhibitory effect of the test compound on seed germination and seedling growth.
Materials:
-
Test compound (this compound) and a reference herbicide.
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
-
Petri dishes with filter paper.
-
Growth chamber.
Procedure:
-
Compound Application: Prepare solutions of the test compound at various concentrations. Apply a known volume of each solution to the filter paper in the Petri dishes.
-
Seed Plating: Place a predetermined number of seeds onto the treated filter paper.
-
Incubation: Place the Petri dishes in a controlled growth chamber with appropriate light and temperature conditions.
-
Evaluation: After a set period (e.g., 7-14 days), assess the germination rate and measure the root and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition compared to a solvent-treated control.
Caption: Workflow for pre-emergent herbicidal activity screening.
Concluding Remarks
Based on established structure-activity relationships, this compound presents a promising scaffold for the development of novel antifungal and herbicidal agents. The presence of the trifluoromethyl group is a key determinant of its potential high efficacy. The provided experimental protocols offer a robust framework for the empirical validation and comparative assessment of this compound against existing triazole derivatives. Further in-depth studies, including mechanism of action elucidation and in vivo testing, are warranted to fully characterize the potential of this and similar molecules in drug discovery and agrochemical development.
References
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Organic Letters. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. ACS Publications. [Link]
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Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers Media S.A. [Link]
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022, 4584846. [Link]
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Organic Letters. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. American Chemical Society. [Link]
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Ma, Y., et al. (2006). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724–7728. [Link]
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Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]
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ResearchGate. (n.d.). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3421. [Link]
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ACS Publications. (2025). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Journal of Agricultural and Food Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. [Link]
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ResearchGate. (n.d.). Formulas of primary triazole herbicides. Retrieved from [Link]
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ChemRxiv. (n.d.). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. [Link]
-
Taylor & Francis Online. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. [Link]
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ResearchGate. (n.d.). Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety. Retrieved from [Link]
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ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]
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ResearchGate. (n.d.). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Retrieved from [Link]
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American Society for Microbiology. (1997). In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. Antimicrobial Agents and Chemotherapy, 41(1), 180-183. [Link]
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MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6205. [Link]
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
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National Institutes of Health. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
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Comparative Analysis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole Analogs: A Guide to Structure-Activity Relationships
Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] Its unique electronic and structural features, such as its dipole character, hydrogen bonding capacity, and metabolic stability, make it an attractive framework for the design of novel bioactive molecules. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of a specific class of these compounds: 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole analogs. By examining the impact of various substitutions at the 5-position of the triazole ring, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the design of more potent and selective therapeutic candidates.
The core structure of interest, this compound, is characterized by two key features: a methyl group at the 4-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets due to its high electronegativity and lipophilicity.
The Core Scaffold: this compound
The foundational structure for the analogs discussed in this guide is this compound. The exploration of its SAR primarily revolves around the introduction of various substituents at the C5 position.
Caption: Core chemical structure of this compound.
General Synthetic Strategies
The synthesis of 4,5-disubstituted-3-thio-1,2,4-triazoles is a well-established process in medicinal chemistry. A common and efficient method involves the cyclization of thiosemicarbazide derivatives. This approach offers a versatile platform for introducing a wide range of substituents at the 4- and 5-positions of the triazole ring.
Experimental Protocol: General Synthesis of 5-Substituted-4-methyl-3-trifluoromethyl-4H-1,2,4-triazole-3-thiol
This protocol outlines a general procedure for the synthesis of the 5-substituted-4-methyl-3-trifluoromethyl-4H-1,2,4-triazole-3-thiol core, which can then be further modified.
Step 1: Synthesis of N-methyl-2,2,2-trifluoroacetohydrazide
-
To a solution of methylhydrazine in a suitable solvent (e.g., dichloromethane), slowly add trifluoroacetic anhydride at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Step 2: Synthesis of 1-Methyl-2-(trifluoroacetyl)hydrazinecarbothioamide
-
Dissolve the N-methyl-2,2,2-trifluoroacetohydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a suitable isothiocyanate (e.g., ammonium thiocyanate).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the thiosemicarbazide derivative.
Step 3: Cyclization to this compound-5-thiol
-
Suspend the 1-Methyl-2-(trifluoroacetyl)hydrazinecarbothioamide in an aqueous solution of a base (e.g., 8% NaOH).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified triazole-thiol.
Step 4: Alkylation/Arylation at the 5-position (S-substitution)
-
To a solution of the this compound-5-thiol in a suitable solvent (e.g., DMF or ethanol), add a base (e.g., K₂CO₃ or NaH).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl or aryl halide.
-
Continue stirring at room temperature or heat as required for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Caption: General workflow for the synthesis of 5-substituted-4-methyl-3-(trifluoromethyl)-4H-1,2,4-triazole analogs.
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents at the 5-Position
1. Aromatic and Heteroaromatic Substituents:
The introduction of aryl or heteroaryl rings at the 5-position, often via a thioether linkage, is a common strategy in the design of bioactive 1,2,4-triazoles. The electronic properties and substitution pattern of these rings play a crucial role in determining the activity.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic ring generally enhances the biological activity. For instance, studies on related triazole series have shown that di- and tri-halogenated phenyl rings often lead to increased antifungal or anticancer potency. This is likely due to altered electronic interactions with the target protein and improved pharmacokinetic properties.
-
Electron-donating groups: Conversely, electron-donating groups (e.g., methoxy, methyl) can have a variable effect. In some cases, they may improve activity by forming specific hydrogen bonds or hydrophobic interactions within the active site of the target enzyme. However, in other instances, they can lead to a decrease in potency.[2]
-
Positional Isomerism: The position of substituents on the aromatic ring is also critical. For example, para-substituted phenyl rings are often favored over ortho- or meta-substituted ones, potentially due to more favorable binding conformations.
Table 1: Inferred SAR of 5-Arylthio-4-methyl-3-(trifluoromethyl)-4H-1,2,4-triazole Analogs
| Substituent at 5-position (via -S- link) | Inferred Effect on Biological Activity | Rationale |
| Phenyl | Baseline activity | Provides a core for further substitution. |
| 4-Chlorophenyl | Likely increased activity | Halogen bonding and favorable electronic properties. |
| 2,4-Dichlorophenyl | Potentially high activity | Increased lipophilicity and multiple points for interaction. |
| 4-Nitrophenyl | May increase activity | Strong electron-withdrawing nature can enhance binding. |
| 4-Methoxyphenyl | Variable effect | Potential for hydrogen bonding, but could also be sterically unfavorable. |
| Pyridyl | Can enhance activity | Nitrogen atom can act as a hydrogen bond acceptor. |
2. Alkyl and Cycloalkyl Substituents:
The introduction of alkyl or cycloalkyl groups at the 5-position can modulate the lipophilicity and steric profile of the molecule.
-
Chain Length: The length of the alkyl chain can influence activity, with an optimal length often observed. Shorter alkyl chains may provide sufficient hydrophobic interactions without causing steric hindrance.
-
Branching: Branched alkyl chains can sometimes lead to increased potency by providing a better fit into a hydrophobic pocket of the target protein.
-
Cycloalkyl Groups: Cycloalkyl substituents can introduce conformational rigidity, which may be beneficial for binding to the target.
Comparative Biological Data
While specific comparative data for a series of this compound analogs is limited in publicly available literature, data from closely related series can provide valuable insights. For example, studies on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol have demonstrated its potential as a corrosion inhibitor, highlighting the reactivity of the thiol group for further derivatization.[3]
Experimental Protocols for Biological Evaluation
To facilitate comparative studies, standardized protocols for evaluating the biological activity of these analogs are essential.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the compounds in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
Caption: Workflow for in vitro antifungal susceptibility testing.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of SAR from related compound series suggests that strategic modifications at the 5-position can significantly impact biological activity. In particular, the introduction of substituted arylthio moieties appears to be a fruitful avenue for exploration. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to establish a comprehensive SAR. This will enable the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of new drug candidates.
References
- Agrawal, R., et al. (2011). Synthesis and characterization of a series of 5-aryl-substituted-4H-1,2,4-triazole-3-thiols.
- Hassan, A. S., et al. (2015). Synthesis, characterization and antibacterial activity of some new 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Chinese Chemical Society, 62(10), 875-883.
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A Researcher's Guide to Characterizing the Cross-Reactivity of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel small molecule is paramount to predicting its therapeutic efficacy and potential toxicities. This guide provides a comprehensive framework for assessing the cross-reactivity of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a compound of interest due to the prevalence of the triazole scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8] While the specific biological target of this particular molecule is not yet defined in publicly available literature, its structural motifs—a 1,2,4-triazole ring and a trifluoromethyl group—are known to interact with a variety of biological targets.[6] This guide will, therefore, serve as a practical, step-by-step manual for a thorough investigation of its selectivity profile.
The triazole moiety is a versatile scaffold known for its ability to engage in hydrogen bonding and its metabolic stability, making it a common feature in a wide array of approved drugs, from antifungals to anticancer agents.[2][4][6][9] The trifluoromethyl group often enhances metabolic stability and binding affinity.[6] Consequently, it is plausible that this compound could interact with various enzymes and receptors.[3] A systematic evaluation of its off-target interactions is therefore not just recommended, but essential for its development as a potential therapeutic agent.[9]
Part 1: Initial Broad-Spectrum Screening for Off-Target Liabilities
The first step in characterizing a new compound is to cast a wide net to identify potential off-target families. This is crucial for early risk assessment and to guide more focused follow-up studies.[10]
Kinase Profiling: A Primary Assessment of Selectivity
Protein kinases are a large family of enzymes that are common off-targets for many small molecule drugs.[11] Kinome-wide screening is a standard approach in drug discovery to assess the selectivity of a compound.[11][12][13][14]
Experimental Rationale: By screening this compound against a diverse panel of kinases, we can quickly identify any potent, unintended inhibitory activity. This provides an early indication of potential side effects and helps to prioritize which kinase families to investigate further.
Illustrative Data:
| Kinase Target | Percent Inhibition at 10 µM | IC50 (nM) |
| Primary Target X | 95% | 50 |
| Kinase A | 85% | 250 |
| Kinase B | 60% | 1,500 |
| Kinase C | 15% | >10,000 |
| ... (400+ other kinases) | <10% | >10,000 |
Detailed Protocol: Radiometric Kinase Activity Assay
This protocol outlines a typical radiometric assay for assessing kinase inhibition, a gold standard for its direct measurement of enzymatic activity.[14][15]
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and ATP radiolabeled with ³³P at a concentration close to the ATP Km for that kinase.
-
Compound Incubation: Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a DMSO vehicle control (0% inhibition) and a known potent inhibitor for that kinase as a positive control (100% inhibition).
-
Initiation and Incubation: Initiate the kinase reaction by adding the radiolabeled ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Separation: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Wash the filter membrane extensively to remove unincorporated ³³P-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Receptor Binding Profiling: Identifying Unintended Receptor Interactions
Beyond kinases, small molecules can interact with a wide range of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[16] Receptor binding assays are crucial for identifying these off-target interactions.[16][17][18][19][20]
Experimental Rationale: Screening against a panel of common receptors helps to identify any unintended binding that could lead to adverse effects. This is particularly important for compounds with unknown primary targets.
Illustrative Data:
| Receptor Target | Percent Displacement at 10 µM | Ki (nM) |
| Primary Target Y | 92% | 80 |
| Receptor A | 75% | 500 |
| Receptor B | 45% | 3,200 |
| Receptor C | 12% | >10,000 |
| ... (50+ other receptors) | <10% | >10,000 |
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.[18]
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Reaction Setup: In a multiwell plate, combine the receptor-expressing membranes, a known radiolabeled ligand for the receptor at a concentration near its Kd, and a range of concentrations of this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Part 2: Cellular Target Engagement and Validation
Biochemical assays are essential for initial screening, but it is crucial to confirm that the compound can engage its targets in a more physiologically relevant cellular environment.[21] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22][23][24][25]
Experimental Rationale: CETSA directly measures the binding of a ligand to its target protein in intact cells or cell lysates by assessing changes in the protein's thermal stability.[21][22][24] An increase in the melting temperature of a protein upon compound treatment indicates direct target engagement.[21][24]
Illustrative Data:
| Protein Target | Thermal Shift (ΔTm) at 10 µM (°C) |
| Primary Target X | + 5.2 |
| Off-Target Kinase A | + 2.8 |
| Off-Target Receptor A | + 1.5 |
| Housekeeping Protein (e.g., GAPDH) | + 0.1 |
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the key steps for performing a CETSA experiment to validate target engagement in a cellular context.[21]
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.
-
Target Protein Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. The shift in the melting curve (ΔTm) indicates the degree of target stabilization by the compound.
Visualizing the Workflow and Potential Pathways
To provide a clear overview of the experimental approach and the potential implications of off-target effects, the following diagrams are provided.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Potential on-target and off-target signaling pathways.
Conclusion
A thorough and systematic evaluation of a small molecule's selectivity is a cornerstone of modern drug discovery. For a novel compound like this compound, a multi-faceted approach combining broad-spectrum biochemical screening with cellular target engagement assays is indispensable. The methodologies and illustrative data presented in this guide provide a robust framework for such an investigation. By identifying potential off-target interactions early in the research and development process, scientists can make more informed decisions, leading to the development of safer and more effective therapeutic agents. This rigorous approach to characterizing cross-reactivity is essential for translating a promising molecule from the bench to the clinic.
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A Comparative Benchmarking Guide: 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole Versus Established Antifungal Agents
Introduction
The landscape of antifungal drug discovery is in a continuous state of evolution, driven by the pressing need for novel therapeutic agents with improved efficacy, broader spectrum of activity, and enhanced safety profiles. The 1,2,4-triazole scaffold has long been a cornerstone in the development of antifungal drugs, with prominent examples including fluconazole and itraconazole.[1] These agents function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.
This guide presents a comparative benchmark analysis of a novel investigational compound, 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, against a panel of established antifungal agents: fluconazole, itraconazole, and amphotericin B. While direct experimental data for this compound is not yet publicly available, this guide will utilize data from structurally related trifluoromethyl-containing 1,2,4-triazole derivatives as a predictive benchmark. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antifungal therapies.
Comparative In Vitro Antifungal Activity
The cornerstone of antifungal drug evaluation lies in determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables provide a comparative summary of reported MIC values for our investigational compound's structural class and the established antifungal agents against key fungal pathogens.
Table 1: Comparative MIC₈₀ (µg/mL) Values against Candida albicans
| Compound | MIC₈₀ (µg/mL) | Reference(s) |
| Trifluoromethyl-containing 1,2,4-triazole derivatives | 0.0156 - 2.0 | [3] |
| Fluconazole | 0.125 - 4 | [4] |
| Itraconazole | 0.063 | [5] |
| Amphotericin B | 0.016 | [5] |
Table 2: Comparative MIC (µg/mL) Values against Aspergillus fumigatus
| Compound | MIC Range (µg/mL) | Reference(s) |
| Trifluoromethyl-containing 1,2,4-triazole derivatives | 0.125 - 1 | [3] |
| Itraconazole | ≤1 | [6][7] |
| Voriconazole (a triazole effective against Aspergillus) | ≤1 | [6][7] |
| Amphotericin B | 0.25 - 2.0 | [6] |
Note: Data for trifluoromethyl-containing 1,2,4-triazole derivatives is based on published research on analogous structures and serves as a predictive benchmark for this compound.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. By binding to the heme iron in the active site of CYP51, triazoles prevent the demethylation of lanosterol, a crucial step in the formation of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death. The trifluoromethyl group present in this compound is anticipated to enhance its binding affinity to the active site of CYP51, potentially leading to more potent inhibition.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The following protocols, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended for the in vitro evaluation of antifungal agents.
1. Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is suitable for testing against Candida species.
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of each antifungal agent in dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/mL.
-
Preparation of Microdilution Plates: Serially dilute the stock solutions in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve final concentrations ranging from 0.015 to 16 µg/mL.
-
Inoculum Preparation: Culture the yeast isolates on Sabouraud dextrose agar for 24 hours at 35°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well of the microdilution plate. Include a drug-free growth control well and a sterile medium control well. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (approximately 50% for azoles) of growth compared to the drug-free control.
Caption: CLSI M27 Broth Microdilution Workflow for Yeasts.
2. Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)
This method is suitable for testing against Aspergillus species.[8][9][10][11]
-
Preparation of Antifungal Stock Solutions and Microdilution Plates: Follow the same procedure as for yeasts.
-
Inoculum Preparation: Grow the mold on potato dextrose agar at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
Inoculation and Incubation: Add 100 µL of the conidial suspension to each well. Incubate the plates at 35°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that shows no visible growth (for amphotericin B) or a prominent decrease in turbidity (for azoles) compared to the growth control.
In Vitro Cytotoxicity Assay
This assay determines the toxicity of the antifungal compounds to mammalian cells.[12][13]
-
Cell Culture: Maintain a mammalian cell line (e.g., HeLa or HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the antifungal agents in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTS assay. Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Table 3: Comparative Cytotoxicity (IC₅₀ in µg/mL) against Mammalian Cell Lines
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference(s) |
| Trifluoromethyl-containing 1,2,4-triazole derivatives | HeLa, A549, HepG2 | 85 - >100 | [12] |
| Fluconazole | Vero | >394 (1306 µM) | [14][15] |
| Itraconazole | MCF-7 | 378.7 | [11] |
| Amphotericin B | Osteoblasts, Fibroblasts | 5 - 10 | [12] |
Discussion and Future Directions
The preliminary analysis, based on data from structurally similar compounds, suggests that this compound holds promise as a potent antifungal agent. The trifluoromethyl moiety is a well-established bioisostere for enhancing metabolic stability and binding affinity, which could translate to improved in vivo efficacy. The predicted MIC values against Candida albicans and Aspergillus fumigatus appear to be competitive with or superior to fluconazole and comparable to itraconazole.
Crucially, the projected cytotoxicity profile of the trifluoromethyl-containing 1,2,4-triazole class is favorable, with IC₅₀ values significantly higher than those of the potent but toxic polyene, amphotericin B. This suggests a potentially wider therapeutic window.
The next critical step in the evaluation of this compound is to generate direct experimental data for its antifungal activity and cytotoxicity. This will involve synthesizing the compound and subjecting it to the rigorous in vitro testing protocols outlined in this guide. Subsequent in vivo studies in animal models of fungal infections will be necessary to assess its efficacy, pharmacokinetics, and safety in a physiological setting.
The continued exploration of novel 1,2,4-triazole derivatives, such as this compound, is essential in the ongoing battle against invasive fungal infections. The systematic benchmarking against established agents, as detailed in this guide, provides a robust framework for identifying and advancing the most promising candidates towards clinical development.
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A Researcher's Guide to Confirming the Mechanism of Action of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Introduction: The Challenge of a Novel Triazole Derivative
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The compound 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole represents a novel chemical entity with therapeutic potential. However, like many small molecules identified through phenotypic screens, its precise mechanism of action remains to be elucidated. Understanding how this compound exerts its effects at a molecular level is critical for its development as a therapeutic agent.[4][5]
This guide provides a comprehensive, step-by-step framework for researchers to identify the protein targets of this compound, validate these interactions, and ultimately confirm its mechanism of action. We will explore and compare state-of-the-art techniques, offering detailed protocols and insights into experimental design and data interpretation.
Phase 1: Unbiased Target Identification
The initial and most critical step is to identify the direct binding partners of our compound of interest within the complex cellular environment. There are two main strategies for this: label-free and affinity-based approaches.[6][7]
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement
CETSA is a powerful technique for identifying target engagement by observing the thermal stabilization of a protein upon ligand binding.[8][9][10][11] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[12]
Caption: CETSA experimental workflow.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer effects are suspected) to ~80% confluency.
-
Treat the cells with this compound at a predetermined concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble proteins from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the protein content using quantitative mass spectrometry to identify proteins that are more abundant in the compound-treated samples at higher temperatures compared to the vehicle control.
-
Kinobeads Profiling: An Affinity-Based Approach for Kinase Targets
Given that many small molecule inhibitors target kinases, kinobeads profiling is an excellent method to investigate if this compound interacts with any kinases.[13][14] This technique uses beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome.[15][16] A test compound is then used to compete with the beads for kinase binding.[17]
Caption: Kinobeads profiling workflow.
-
Cell Lysate Preparation:
-
Prepare a cell lysate from a suitable cell line.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of this compound or a DMSO control.
-
-
Kinobeads Pulldown:
-
Add kinobeads to the lysate and incubate to allow for the binding of kinases not occupied by the test compound.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Mass Spectrometry Analysis:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides and analyze by quantitative mass spectrometry. Proteins that show a dose-dependent decrease in abundance in the compound-treated samples are potential targets.
-
Comparison of Target Identification Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Profiling |
| Principle | Ligand-induced thermal stabilization of the target protein.[10] | Competitive binding of the compound against immobilized broad-spectrum kinase inhibitors.[13] |
| Compound Modification | Not required (label-free).[6][7] | Not required. |
| Applicability | Broadly applicable to most soluble proteins.[8] | Primarily for ATP-competitive kinase inhibitors.[13][14] |
| Cellular Context | Can be performed in intact cells, preserving cellular context.[9][12] | Typically performed in cell lysates. |
| Throughput | Can be adapted for high-throughput screening.[9] | Amenable to medium to high-throughput profiling.[16] |
| Potential for False Positives | Changes in protein stability due to indirect effects. | Kinases with low affinity for the beads may be missed.[13] |
Phase 2: Target Validation and Mechanistic Confirmation
Once potential targets have been identified, the next phase is to validate these interactions and understand their functional consequences.
Biochemical Assays: Confirming Direct Interaction
If the identified target is an enzyme, its activity can be measured in a purified system.[18][19] This allows for the confirmation of direct inhibition and the determination of key kinetic parameters.
-
Obtain Recombinant Protein: Acquire the purified, recombinant protein of the putative target.
-
Assay Development: Develop a robust assay to measure the enzyme's activity (e.g., a fluorescence-based assay).[18]
-
IC50 Determination: Measure the enzyme's activity in the presence of serial dilutions of this compound to determine the half-maximal inhibitory concentration (IC50).[19]
-
Mechanism of Inhibition Studies: Perform kinetic studies by varying the concentrations of both the substrate and the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive.[20]
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |
| This compound | Kinase X | 0.5 | Competitive |
| Control Compound | Kinase X | > 100 | - |
Cell-Based Assays: Probing the Downstream Pathway
Confirming that the compound affects the target in a cellular context is crucial. Western blotting is a standard technique to assess changes in the phosphorylation state of downstream substrates, providing evidence of target engagement and pathway modulation.[21][22]
Caption: Hypothetical pathway inhibited by the compound.
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.[23]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Conclusion
Confirming the mechanism of action of a novel compound like this compound is a multi-faceted process that requires a combination of unbiased target identification techniques and rigorous validation experiments. By employing a systematic approach that begins with broad screening methods like CETSA or kinobeads profiling, followed by focused biochemical and cell-based assays, researchers can confidently identify the direct molecular targets and elucidate the downstream pathways affected by their compound of interest. This comprehensive understanding is paramount for the successful translation of a promising small molecule from a laboratory curiosity to a potential therapeutic agent.
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A Comparative Spectroscopic Analysis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole: A Predictive Approach
This guide presents a detailed comparative analysis of the spectroscopic data for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. In the ever-evolving landscape of drug discovery and materials science, the unambiguous characterization of novel heterocyclic compounds is paramount. 1,2,4-triazoles are a class of nitrogen-containing heterocycles that form the core of numerous pharmaceuticals and agrochemicals.[1][2] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and biological activity of these molecules.
Direct experimental spectroscopic data for this compound is not extensively available in published literature. Therefore, this guide will employ a predictive and comparative approach. By examining the spectroscopic characteristics of structurally related analogues—namely 4-methyl-4H-1,2,4-triazole and 3-(trifluoromethyl)-1H-1,2,4-triazole—we can build a robust, theoretical spectroscopic profile of the target molecule. This analysis will be grounded in the fundamental principles of spectroscopic interpretation and supported by data from relevant literature.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its key functional groups, dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint.
The key structural features that will influence the spectra are:
-
The 1,2,4-triazole ring : This aromatic heterocycle will exhibit characteristic signals in both NMR and IR spectroscopy.
-
The N-methyl group : This will give rise to a distinct singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.
-
The trifluoromethyl group : The strong electron-withdrawing nature of the CF₃ group will significantly impact the chemical shifts of adjacent nuclei in the NMR spectra. The fluorine atoms will also produce a characteristic signal in the ¹⁹F NMR spectrum.
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standard protocols are recommended for the spectroscopic analysis of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the preferred method. Place a small amount of the solid directly on the ATR crystal.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Employ either Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Analysis: Acquire the mass spectrum, noting the molecular ion peak and characteristic fragmentation patterns.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its structural analogues.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | CH₃ (δ, ppm) | Triazole-H (δ, ppm) | Solvent | Reference |
| This compound | ~3.8-4.0 | ~8.3-8.5 | CDCl₃ | Predicted |
| 4-Methyl-4H-1,2,4-triazole | 3.75 | 8.25 | CDCl₃ | General data from similar structures[3] |
| 3-(Trifluoromethyl)-1H-1,2,4-triazole | - | ~8.5-8.7 | CDCl₃ | Predicted based on derivatives[4] |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | CH₃ (δ, ppm) | Triazole-C3 (δ, ppm) | Triazole-C5 (δ, ppm) | CF₃ (δ, ppm) (q, ¹JCF) | Solvent | Reference |
| This compound | ~30-35 | ~145-150 | ~140-145 | ~120-125 (q, ~270 Hz) | CDCl₃ | Predicted |
| 4-Methyl-4H-1,2,4-triazole | 31.2 | 144.5 | 144.5 | - | CDCl₃ | General data from similar structures[3] |
| 3-(Trifluoromethyl)-1H-1,2,4-triazole | - | ~148-152 | ~142-146 | ~120-125 (q, ~270 Hz) | CDCl₃ | Predicted based on derivatives[4] |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragments (m/z) | Ionization | Reference |
| This compound | C₄H₄F₃N₃ | 151.09 | 152.04302 | Predicted: [M-N₂]⁺, [M-CF₃]⁺ | ESI/EI | Predicted by PubChem |
| 4-Methyl-4H-1,2,4-triazole | C₃H₅N₃ | 83.09 | 84.07 | 83 (M⁺), 55, 42 | EI | NIST Chemistry WebBook[5] |
| 3-(Trifluoromethyl)-1H-1,2,4-triazole | C₃H₂F₃N₃ | 137.06 | 138.028 | Predicted: [M-N₂]⁺, [M-HCN]⁺, [CF₃]⁺ | ESI/EI | PubChem[6] |
In-depth Spectroscopic Interpretation and Comparison
¹H NMR Spectroscopy
For This compound , we predict two singlets in the ¹H NMR spectrum. The methyl protons are expected to appear as a singlet around δ 3.8-4.0 ppm . This is downfield from a typical N-methyl group due to the electron-withdrawing nature of the triazole ring. In the analogue 4-methyl-4H-1,2,4-triazole , this signal is observed at δ 3.75 ppm.[3] The trifluoromethyl group at the 3-position is expected to further deshield the methyl protons, hence the prediction of a slightly more downfield shift.
The proton on the triazole ring (C5-H) is anticipated to be a singlet in the aromatic region, likely around δ 8.3-8.5 ppm . In 4-methyl-4H-1,2,4-triazole , the two equivalent triazole protons appear at δ 8.25 ppm.[3] The electron-withdrawing CF₃ group will deshield the remaining C5 proton, shifting it downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of This compound will provide significant structural information. The N-methyl carbon is predicted to resonate around δ 30-35 ppm . The two triazole carbons will be in the aromatic region. The C3 carbon, directly attached to the CF₃ group, is expected to be significantly deshielded, appearing around δ 145-150 ppm . The C5 carbon is predicted to be slightly upfield, around δ 140-145 ppm .
A key feature will be the signal for the trifluoromethyl carbon, which is expected to appear as a quartet around δ 120-125 ppm due to coupling with the three fluorine atoms (¹JCF ≈ 270 Hz). The presence of this quartet is a definitive indicator of the CF₃ group.[7]
¹⁹F NMR Spectroscopy
A single resonance is expected in the ¹⁹F NMR spectrum for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum of This compound is expected to show the following characteristic absorptions:
-
C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ for the triazole C-H and 2950-2850 cm⁻¹ for the methyl C-H.
-
C=N and N=N stretching (triazole ring): In the region of 1650-1400 cm⁻¹.
-
C-F stretching: Strong absorptions in the 1350-1100 cm⁻¹ region, characteristic of the CF₃ group.
Mass Spectrometry
The mass spectrum of This compound is predicted to show a molecular ion peak [M]⁺ at m/z 151.09 and a protonated molecule [M+H]⁺ at m/z 152.04. Common fragmentation pathways for 1,2,4-triazoles involve the loss of N₂ and HCN.[8] For this molecule, fragmentation could also involve the loss of the trifluoromethyl radical (•CF₃) or the methyl radical (•CH₃).
Conclusion
This guide provides a predictive but comprehensive comparative analysis of the spectroscopic features of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established an expected spectroscopic profile for this molecule. This information will be invaluable for researchers in the synthesis and characterization of novel triazole derivatives, aiding in the confirmation of their identity and purity. The acquisition of experimental data for the title compound is highly encouraged to validate and refine the predictions made in this guide.
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Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. Available at: [Link]
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Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(4), 455-467. Available at: [Link]
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Alam, M. M. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 4(11), 176-182. Available at: [Link]
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Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Publishing. Available at: [Link]
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Teimouri, A., et al. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH groups as tetrahydropyranyl ethers and thioethers. RSC Advances, 5(2), 1168-1174. Available at: [Link]
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Li, Y., et al. (2021). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Organic & Biomolecular Chemistry, 19(44), 9694-9698. Available at: [Link]
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Al-Azzawi, A. M. J. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Pharmaceutical Negative Results, 13(3), 1-5. Available at: [Link]
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"peer-reviewed studies on the biological effects of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole"
A Comparative Analysis of Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives in Drug Discovery
An In-Depth Guide to Their Biological Effects and Therapeutic Potential
Prepared by a Senior Application Scientist
To our fellow researchers, scientists, and drug development professionals,
This guide addresses the significant interest in the biological activities of 1,2,4-triazole derivatives, a class of heterocyclic compounds demonstrating a wide array of pharmacological properties. Initial inquiries into the specific biological effects of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole revealed a notable scarcity of dedicated peer-reviewed studies. In light of this, we have broadened the scope of this guide to a more extensively researched and highly relevant chemical space: Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives .
The incorporation of a trifluoromethyl (CF3) group into the 1,2,4-triazole scaffold can significantly enhance metabolic stability, lipophilicity, and binding affinity, making these derivatives particularly attractive for therapeutic development.[1] This guide will provide a comparative overview of the diverse biological activities exhibited by this class of compounds, supported by experimental data from peer-reviewed literature. We will delve into their anticancer, antifungal, and anti-inflammatory properties, among others, and provide standardized protocols for their evaluation.
Comparative Biological Activities of Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a versatile pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3] The introduction of a trifluoromethyl group can further modulate these activities.
Anticancer Activity
Several studies have highlighted the potential of trifluoromethyl-containing 1,2,4-triazole derivatives as anticancer agents. These compounds can induce apoptosis, inhibit angiogenesis, and arrest the cell cycle in cancer cells.[4] For instance, certain 1,2,4-triazolo[3,4-b][1][2][3]thiadiazines containing a trifluoromethyl group have shown promising inhibitory activity against cancer cell lines such as HEPG-2 and HCT.[5]
| Compound Class | Target Cell Line | Reported Activity | Reference |
| 1,2,4-triazolo[3,4-b][1][2][3]thiadiazines | HEPG-2 (Liver Cancer) | Potent Inhibition | [5] |
| 1,2,4-triazolo[3,4-b][1][2][3]thiadiazines | HCT-116 (Colon Cancer) | Effective Inhibition | [5] |
| Imidazole-Triazole Hybrids | MCF-7 (Breast Cancer) | IC50 = 6.7342 µM | [6] |
| Imidazole-Triazole Hybrids | A549 (Lung Cancer) | IC50 = 17.1761 µM | [6] |
Antifungal Activity
The 1,2,4-triazole core is a hallmark of many successful antifungal drugs, such as fluconazole and voriconazole.[7] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[7] The inclusion of a trifluoromethyl group in novel triazole derivatives is a strategy employed to enhance their antifungal potency and spectrum.[7]
| Compound Class | Fungal Species | Reported Activity | Reference |
| Myrtenal derivatives with 1,2,4-triazole | P. piricola | 90-98% inhibition | [7] |
| 1,2,4-Triazole Schiff bases | Gibberlla nicotiancola | EC50: 0.0087–0.0309 g/L | [7] |
| Sulfonamide-1,2,4-triazoles | Aspergillus niger | MIC: 0.01–0.27 μmol/mL | [7] |
Anti-inflammatory and Anticonvulsant Activities
Derivatives of 1,2,4-triazole have also been investigated for their anti-inflammatory and anticonvulsant properties.[2][8] Some compounds have demonstrated significant edema inhibition, in some cases surpassing the activity of standard drugs like ibuprofen.[2] Furthermore, certain 4-amino-4H-1,2,4-triazole derivatives have shown effective interaction with GABA-A receptors, suggesting their potential as anticonvulsant agents.[2]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities of novel trifluoromethyl-substituted 1,2,4-triazole derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizing Synthesis and Screening Workflows
General Synthesis Pathway for 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, often involving the cyclization of intermediates.[9]
Caption: Generalized synthesis pathway for 1,2,4-triazole derivatives.
Workflow for Biological Activity Screening
A systematic workflow is crucial for the efficient evaluation of novel compounds.
Caption: Standard workflow for screening biological activity.
Conclusion
Trifluoromethyl-substituted 1,2,4-triazole derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antifungal, and anti-inflammatory agents warrants further investigation. This guide provides a comparative overview and standardized protocols to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of this chemical scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
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- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
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- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC - NIH.
- In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PubMed.
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace.
- Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives | Request PDF - ResearchGate.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central.
- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central.
- (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC.
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- oa Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - Bentham Science Publishers.
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- Editorial: Pharmaceutical insights into the triazoles: Recent advances - Frontiers.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
This document provides a detailed protocol for the safe handling and disposal of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole (CAS No. 1227465-50-0). As a fluorinated heterocyclic compound, its disposal requires rigorous adherence to safety protocols and environmental regulations to mitigate risks to personnel and the ecosystem. This guide is intended for laboratory professionals engaged in research and development who handle this or structurally similar compounds.
Foundational Principles: Hazard Assessment and Causality
Proper disposal is not merely a final step but an integral part of the experimental lifecycle, beginning with a thorough understanding of the compound's characteristics. This compound is a halogenated organic compound. The presence of the trifluoromethyl (-CF3) group is of primary importance for its disposal pathway. Thermal decomposition of fluorinated compounds can generate highly toxic and corrosive byproducts, such as hydrogen fluoride (HF), if not conducted under controlled, high-temperature conditions. Therefore, standard disposal methods are insufficient and unsafe.
While specific toxicity data for this exact compound is limited, the precautionary principle dictates that we infer hazards from similar triazole-based structures. Analogous compounds are known to cause skin, eye, and respiratory system irritation.[1][2] Consequently, all handling and disposal operations must be predicated on this hazard profile.
Immediate Safety & Handling Protocols
Prior to initiating any disposal-related tasks, ensure all engineering controls and personal protective equipment (PPE) are in place. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls : All handling of the compound, including weighing, transferring, and preparing for disposal, must occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
-
Body Protection : A lab coat and closed-toe shoes are required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[3]
-
Quantitative Data Summary
An understanding of the compound's physical and chemical properties is essential for safe handling and for providing accurate information to waste management contractors.
| Property | Value | Source |
| CAS Number | 1227465-50-0 | [4] |
| Molecular Formula | C₄H₄F₃N₃ | [5] |
| Molecular Weight | 151.09 g/mol | [5] |
| Purity | Typically ≥95.0% | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1] |
Step-by-Step Disposal Protocol
The primary mandated disposal route for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[6][7] This ensures the complete destruction of the molecule into less harmful components and allows for the "scrubbing" of acidic gases from the effluent.
Step 1: Waste Segregation
Collect all waste containing this compound separately from other chemical waste streams.
-
Rationale : It is critical to segregate halogenated organic waste from non-halogenated streams.[8] Co-mingling can complicate the disposal process, increase costs, and pose safety risks. Halogenated waste requires specific incineration conditions that differ from other waste types.
Step 2: Container Selection and Labeling
-
Use a dedicated, sealable, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number. Do not use abbreviations.
-
Indicate the specific hazards (e.g., Irritant, Environmental Hazard).
Step 3: Waste Collection
-
Collect all materials contaminated with the compound, including residual powder, contaminated pipette tips, gloves, and absorbent pads used for cleaning spills.
-
Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.[8]
-
Keep the container sealed when not in use and store it in a designated, well-ventilated, and secure secondary containment area.[1]
Step 4: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3][9]
-
Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
All materials used for the cleanup must be disposed of as hazardous waste.[9]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed and certified environmental waste management contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for the compound or, if unavailable, a detailed summary of its known properties and hazards.
-
Ensure all regulatory documentation, such as waste manifests, is completed accurately and retained as per local, state, and federal regulations.[10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Fisher Scientific. (2025, December 22). Safety Data Sheet for Methyl 1,2,4-triazole-3-carboxylate.
- Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet for 4-Amino-1,2,4-triazole.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 3-Amino-1H-1,2,4-triazole.
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Echemi. 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved from a representative product page for a similar compound.
- BenchChem. Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals. Retrieved from a guide for a trifluoromethyl compound.
- Echemi. 4-AMINO-5-TRIFLUOROMETHYL-4H-1,2,4-TRIAZOLE-3-THIOL Safety Data Sheets.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-Amino-4H-1,2,4-triazole.
-
PubChem. 3-(Trifluoromethyl)-1H-1,2,4-triazole. Retrieved from [Link]
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from a general guidance document on pesticide disposal, which includes triazoles.
- U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from a general guidance document on hazardous waste.
- Matrix Fine Chemicals. 4-METHYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from a representative product page for a similar compound.
- University of Groningen. Hazardous waste acceptance conditions. Retrieved from a university guideline on hazardous waste.
- Ministry of Environment and Natural Resources. Special Regulation on Hazardous Substances, Waste and Hazardous Wastes.
- Kowhakul, W., et al. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Loss Prevention in the Process Industries.
- BenchChem. Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals.
- Venugopal, S., et al. (2025).
- Korolev, V. L., et al. (2025). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin.
- MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from a research article mentioning trifluoromethyl-substituted triazoles.
- Kowhakul, W., et al. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Semantic Scholar.
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- Baron, A., et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. PMC - PubMed Central - NIH.
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A Senior Application Scientist's Guide to Handling 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great potential comes the profound responsibility of ensuring the safety of all personnel. This guide provides an in-depth operational plan for the safe handling and disposal of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, CAS 1227465-50-0. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of why these safety measures are critical, fostering a culture of proactive safety and scientific integrity.
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly available literature, its structure—a heterocyclic triazole ring coupled with a trifluoromethyl group—provides critical clues to its potential hazards. Structurally similar compounds, such as other halogenated triazoles, are known to cause skin, eye, and respiratory irritation.[1][2] The trifluoromethyl group, a common moiety in pharmaceuticals, can also contribute to the reactivity and potential toxicity of the molecule. Therefore, we must operate under the precautionary principle, treating this compound with the caution required for substances with unknown but potential hazards.
Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory. This involves not only understanding the potential hazards of the chemical itself but also evaluating the specific procedures in which it will be used.
Potential Hazards:
-
Skin and Eye Irritation: Based on data from analogous triazole compounds, direct contact is likely to cause irritation.[1][3]
-
Respiratory Irritation: If the compound is a fine powder or is aerosolized, it may cause respiratory tract irritation.[1]
-
Unknown Chronic Effects: Due to its novelty, long-term exposure effects are not well-established. Some triazole derivatives have been investigated for a range of systemic effects.[2]
The following diagram outlines the logical flow for establishing a safe operational environment.
Caption: Workflow for Hazard Assessment and Control.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[4]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile. Provides good general chemical resistance and is easily identifiable if the outer glove is breached.[5] Outer Glove: Neoprene or Butyl rubber. These materials offer robust protection against a wide range of chemicals, including many halogenated organic compounds.[6][7] The breakthrough time of the glove material for the specific solvent being used must be considered. Always inspect gloves for signs of degradation or punctures before use.[8] |
| Eyes/Face | Safety goggles and face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes.[9] A full-face shield should be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high risk of splashing, such as heating or pressure reactions. |
| Body | Chemical-resistant lab coat or coveralls | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is the minimum requirement. For procedures involving larger volumes or a higher risk of spills, disposable chemical-resistant coveralls (e.g., Tychem®) are recommended to prevent skin contamination.[10][11] |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the solid compound outside of a ventilated enclosure or when there is a potential for aerosolization. For powders, a half-mask respirator with P100 (HEPA) particulate filters is appropriate. If the compound is being used in a volatile solvent, organic vapor cartridges may be required in addition to particulate filters. All respirator use must be in accordance with a written respiratory protection program that includes fit testing and training, as per OSHA 29 CFR 1910.134.[12][13] |
Operational Plan: From Benchtop to Disposal
A. Engineering Controls
All work with this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize the risk of inhalation.
B. Safe Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including waste containers, is present before starting.
-
Weighing: If weighing the solid compound, do so on a disposable weigh boat inside the fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Transfers: When transferring the substance, whether as a solid or in solution, do so slowly and carefully to avoid splashing or aerosolization.
-
Post-Handling: After completing the work, wipe down the work area with an appropriate solvent. Remove the outer gloves first, followed by the inner gloves, using a technique that avoids skin contact with the contaminated outer surface. Wash hands thoroughly with soap and water.
C. Spill Response
In the event of a spill, immediate and correct action is crucial.
Caption: Decision Tree for Spill Response.
D. Disposal Plan
Proper waste segregation is essential for both safety and environmental compliance. As a halogenated organic compound, this compound and materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."[14]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."[15][16] Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.[17]
-
-
Container Labeling: All waste containers must be labeled with the full chemical name of all components and their approximate concentrations.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[18] Ensure containers are kept closed except when adding waste.[15]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
The following flowchart illustrates the correct disposal pathway.
Caption: Disposal Workflow for Halogenated Waste.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their invaluable work.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link][12]
-
Introduction to the NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link][13]
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How to Select the Best Chemical-Resistant Glove for your Hand Protection. SHOWA Group. [Link][19]
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OSHA Glove Selection Chart. Occupational Safety and Health Administration. [Link][6]
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Glove Selection Guide. University of Toronto Environmental Health & Safety. [Link][8]
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Glove Selection Guide. University of California, Berkeley Environmental Health & Safety. [Link][5]
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Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies. [Link][7]
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link][20]
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What are the OSHA Requirements for Hazardous Chemical Storage? APEC. [Link][18]
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OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link][4]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link][15]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link][16]
-
Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [Link][14]
-
Safety Data Sheet for 4-Amino-4H-1,2,4-triazole. Chemcas. [Link][2]
-
Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. [Link][10]
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link][11]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

